N-cyclopropyl-4-iodobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYDJAWERUKJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-cyclopropyl-4-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-cyclopropyl-4-iodobenzamide, a valuable building block in medicinal chemistry. The document details a reliable synthetic pathway, the underlying reaction mechanism, and a comprehensive experimental protocol. Quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.
Synthesis Pathway and Strategy
The most common and efficient method for the synthesis of this compound is through the amide coupling of 4-iodobenzoic acid and cyclopropylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, enabling nucleophilic attack by the amine. A widely used and effective combination of coupling agents is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt).
The overall synthetic transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Reaction Mechanism
The EDC/HOBt-mediated amide coupling proceeds through a multi-step mechanism. The key steps are the activation of the carboxylic acid by EDC, followed by the formation of a more stable active ester with HOBt, which then readily reacts with the amine.
-
Activation of Carboxylic Acid: The carbodiimide (EDC) protonates, and the carboxylate group of 4-iodobenzoic acid attacks the central carbon atom of EDC, forming a highly reactive O-acylisourea intermediate.
-
Formation of HOBt Active Ester: The O-acylisourea intermediate can be attacked by the nucleophilic HOBt. This forms an active ester and releases a water-soluble urea byproduct. The formation of the HOBt ester is crucial as it is more stable than the O-acylisourea and less prone to side reactions, such as racemization if chiral centers were present.
-
Amide Bond Formation: The amine (cyclopropylamine) then attacks the carbonyl carbon of the HOBt active ester. This nucleophilic acyl substitution results in the formation of the desired amide, this compound, and regenerates HOBt, which can participate in another catalytic cycle.
The detailed mechanism is illustrated in the following diagram:
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Experimental Protocol
This protocol is adapted from established procedures for similar amide couplings and provides a reliable method for the synthesis of this compound.[1]
Materials and Reagents
| Material/Reagent | Formula | Molar Mass ( g/mol ) |
| 4-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 |
| Cyclopropylamine | C₃H₇N | 57.09 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ | 155.24 |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 |
| Brine (saturated aqueous sodium chloride) | NaCl | 58.44 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
| Hexanes | C₆H₁₄ | 86.18 |
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodobenzoic acid (1.0 eq), cyclopropylamine (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the reactants in a minimal amount of anhydrous DMF, followed by the addition of anhydrous DCM.
-
Base Addition: Add DIPEA (2.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC (1.2 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the melting point and yield.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data and Characterization
Expected Reaction Parameters and Yield
| Parameter | Expected Value |
| Yield | 70-90% |
| Appearance | White to off-white solid |
| Purity | >95% (after chromatography) |
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 794539-14-3 |
| Molecular Formula | C₁₀H₁₀INO |
| Molecular Weight | 287.10 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 8.4 Hz, 2H), 6.15 (br s, 1H), 2.89-2.83 (m, 1H), 0.88-0.83 (m, 2H), 0.63-0.59 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 166.9, 137.7, 134.1, 128.5, 95.8, 23.2, 6.9 |
| Mass Spectrum (ESI) | m/z: 288.0 [M+H]⁺ |
Safety Considerations
-
EDC and HOBt: These reagents are skin and eye irritants. Avoid inhalation and direct contact.
-
DCM and DMF: These are volatile solvents and should be handled in a well-ventilated fume hood.
-
DIPEA: This is a corrosive and flammable liquid.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
This guide provides a comprehensive framework for the successful synthesis and characterization of this compound. The provided protocol, mechanism, and data serve as a valuable resource for researchers in the field of drug discovery and development.
References
Physical and chemical properties of N-cyclopropyl-4-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-4-iodobenzamide is a synthetic organic compound that has garnered interest within the scientific community. Its chemical structure, featuring a cyclopropyl group attached to an amide linkage and an iodinated benzene ring, presents a unique combination of functionalities that are significant in medicinal chemistry and drug design. The presence of the iodine atom allows for further molecular modifications, such as cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical, chemical, and (where available) biological properties of this compound, along with relevant experimental protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. Due to the limited availability of publicly accessible experimental data, some properties are based on information from chemical suppliers and computational predictions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 794539-14-3 | [1] |
| Molecular Formula | C₁₀H₁₀INO | [1] |
| Molecular Weight | 287.10 g/mol | [1] |
| Appearance | White to off-white solid (presumed) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in DMSO (100 mg/mL) | [2] |
| Storage | Store at -20°C for long-term | [2] |
Synthesis
Proposed Experimental Protocol: Amide Coupling of 4-Iodobenzoic Acid and Cyclopropylamine
This protocol is based on general amide bond formation reactions and may require optimization for specific laboratory conditions.
Materials:
-
4-Iodobenzoic acid
-
Cyclopropylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodobenzoic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in a minimal amount of anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Dichloromethane (DCM).
-
Base Addition: To the solution, add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) and stir for 10 minutes at room temperature.
-
Amine Addition: Add cyclopropylamine (1.1 equivalents) to the reaction mixture.
-
Coupling Agent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthesis workflow for this compound.
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, some commercial suppliers indicate the availability of proton nuclear magnetic resonance (¹H NMR) data. The expected spectral characteristics are outlined below based on the compound's structure.
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons (iodinated ring), cyclopropyl protons, and an amide proton (N-H). The aromatic protons would likely appear as two doublets in the downfield region. The cyclopropyl protons would show complex multiplets in the upfield region. The amide proton signal would be a broad singlet. |
| ¹³C NMR | Carbonyl carbon, aromatic carbons (with one directly attached to iodine showing a characteristic shift), and cyclopropyl carbons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1640 cm⁻¹), and C-I stretching (in the far-IR region). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule (C₁₀H₁₀INO). |
Biological Activity
As of the latest available information, there are no specific published studies detailing the biological activity, mechanism of action, or signaling pathway involvement of this compound.
However, the structural motifs present in the molecule are of interest in drug discovery. Benzamide derivatives are a well-established class of compounds with a wide range of biological activities, including but not limited to, antipsychotic, antiemetic, and anticancer effects. The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability, potency, and to modulate conformation.
A recent study on a related compound, N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide, demonstrated its activity as an inhibitor of RANKL-mediated osteoclast differentiation, suggesting potential applications in bone-related disorders.[3] While this does not directly implicate this compound, it highlights the potential for cyclopropyl-benzamide scaffolds to exhibit significant biological effects.
Future Research Directions
Given the lack of specific biological data, several avenues for future research on this compound can be proposed. A logical first step would be to perform a broad biological screening to identify potential targets or pathways.
Proposed High-Throughput Screening Workflow:
Caption: Proposed workflow for the biological screening of this compound.
Conclusion
This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While there is a clear path for its synthesis, a significant gap exists in the public domain regarding its detailed physicochemical characterization, experimental spectral data, and biological activity. The structural features of this compound warrant further exploration to elucidate its potential therapeutic applications. The protocols and workflows outlined in this guide provide a framework for researchers to begin to fill these knowledge gaps.
References
- 1. 4-IODOBENZAMIDE CAS#: 3956-07-8 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
N-cyclopropyl-4-iodobenzamide CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-cyclopropyl-4-iodobenzamide, a molecule of interest in contemporary biomedical research. This document outlines its chemical identity, supplier information, and its role as a modulator of key cellular signaling pathways, with a focus on its activity as an inhibitor of the ATAD2 bromodomain.
Chemical Identity and Supplier Information
This compound is a synthetic organic compound with significant potential in the exploration of epigenetic regulatory mechanisms.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 794539-14-3 |
| Molecular Formula | C₁₀H₁₀INO |
| Molecular Weight | 287.10 g/mol |
A curated list of reputable suppliers for this compound is provided below to facilitate procurement for research purposes.
| Supplier | Website |
| MedChemExpress | --INVALID-LINK-- |
| Sigma-Aldrich | --INVALID-LINK-- |
| InvivoChem | --INVALID-LINK-- |
| DC Chemicals | --INVALID-LINK-- |
| Chemenu Inc. | --INVALID-LINK-- |
Biological Activity: Targeting the ATAD2 Bromodomain
This compound has been identified as an inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain. ATAD2 is a crucial epigenetic reader protein that recognizes acetylated lysine residues on histones, thereby playing a pivotal role in chromatin organization and gene transcription.
The overexpression of ATAD2 is strongly correlated with poor prognosis in a variety of cancers, including breast, prostate, and lung cancer.[1] Its function as a coactivator for oncogenic transcription factors such as MYC and the androgen receptor underscores its significance as a therapeutic target in oncology.[2]
Signaling Pathways
Inhibition of the ATAD2 bromodomain by molecules like this compound can disrupt key oncogenic signaling pathways. ATAD2 has been shown to be involved in the regulation of several critical cellular processes that contribute to tumorigenesis.
Rb/E2F-cMyc Pathway
ATAD2 is a downstream target of the pRB/E2F pathway, which is fundamental for cell cycle progression.[2] ATAD2, in turn, acts as a cofactor for the MYC oncogene, amplifying its transcriptional activity.[2] By inhibiting ATAD2, this compound can potentially uncouple the E2F and MYC pathways, leading to cell cycle arrest and reduced proliferation of cancer cells.
Hedgehog Signaling Pathway
Recent studies have implicated ATAD2 in the activation of the Hedgehog signaling pathway, a critical regulator of embryonic development and a driver of carcinogenesis in several cancers when aberrantly activated. ATAD2 can cooperate with c-MYC to control the expression of key components of the Hedgehog pathway, such as Smoothened (SMO) and the GLI family of transcription factors.[3]
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not publicly available in the reviewed literature, its function as an ATAD2 bromodomain inhibitor suggests its utility in various established assays for characterizing bromodomain inhibitors. The following are generalized protocols that can be adapted for the evaluation of this compound.
AlphaScreen Assay for ATAD2 Bromodomain Binding
This assay is a bead-based, non-radioactive method to measure the binding of the ATAD2 bromodomain to an acetylated histone peptide.
Materials:
-
Recombinant human ATAD2 bromodomain protein
-
Biotinylated histone H4 acetylated at lysine 5 (H4K5ac) peptide
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Streptavidin-coated Donor beads
-
Anti-His-tag Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound (dissolved in DMSO)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the ATAD2 protein and the test compound or DMSO control.
-
Incubate for 15 minutes at room temperature.
-
Add the biotinylated H4K5ac peptide and incubate for another 15 minutes.
-
Add a mixture of Streptavidin-Donor and Anti-His-Acceptor beads.
-
Incubate for 60 minutes in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
Data Analysis:
-
The signal will be inversely proportional to the binding of the inhibitor.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context by measuring changes in the thermal stability of the protein.
Materials:
-
Cancer cell line with known ATAD2 expression (e.g., breast cancer cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for heating, cell lysis, and Western blotting
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or DMSO control for a defined period.
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Heat cell lysates to a range of temperatures (e.g., 40-70°C).
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble ATAD2 protein in the supernatant by Western blotting.
Data Analysis:
-
Increased thermal stability of ATAD2 in the presence of the compound indicates target engagement.
-
Plot the amount of soluble ATAD2 as a function of temperature to generate a melting curve.
Conclusion
This compound represents a valuable chemical tool for the study of ATAD2 biology and its role in cancer. Its ability to inhibit the ATAD2 bromodomain provides a mechanism to probe the downstream consequences of this inhibition on critical oncogenic signaling pathways. The experimental frameworks provided herein offer a starting point for researchers to investigate the cellular and biochemical effects of this compound, with the ultimate goal of advancing our understanding of epigenetic regulation in disease and developing novel therapeutic strategies.
References
Biological Activity Screening of N-cyclopropylbenzamide Derivatives: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the biological activity screening of N-cyclopropylbenzamide derivatives. While specific comprehensive data on N-cyclopropyl-4-iodobenzamide derivatives is limited in publicly available research, this document outlines the common screening paradigms, experimental protocols, and potential mechanisms of action based on studies of structurally related N-cyclopropylbenzamide analogs. The methodologies and data presentation formats provided herein serve as a robust framework for the investigation of this class of compounds.
Introduction to N-cyclopropylbenzamide Derivatives
The N-cyclopropylbenzamide scaffold is a recognized pharmacophore present in a variety of biologically active molecules. The cyclopropyl group often confers favorable properties such as increased metabolic stability, enhanced potency, and improved membrane permeability. The benzamide core provides a versatile platform for synthetic modification, allowing for the exploration of a wide chemical space to modulate biological activity. The introduction of a halogen, such as iodine at the 4-position of the benzamide ring, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, potentially through halogen bonding or by altering electronic characteristics.
Key Biological Activities and Screening Paradigms
N-cyclopropylbenzamide derivatives have been investigated for a range of biological activities. A typical screening cascade for a novel series of these compounds would involve a tiered approach, starting with broad primary screens followed by more specific secondary and mechanistic assays.
Anticancer Activity
A primary area of investigation for novel benzamide derivatives is their potential as anticancer agents. Screening for anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.
Table 1: Hypothetical Cytotoxicity Data for a Series of this compound Derivatives
| Compound ID | Modification | Cell Line (MCF-7) IC₅₀ (µM) | Cell Line (A549) IC₅₀ (µM) | Cell Line (HCT116) IC₅₀ (µM) |
| NCIB-1 | - | 15.2 | 21.8 | 18.5 |
| NCIB-2 | 2-Methyl | 8.7 | 12.4 | 10.1 |
| NCIB-3 | 3-Methoxy | 25.1 | 30.5 | 28.9 |
| NCIB-4 | 2,6-Dichloro | 2.1 | 3.5 | 2.9 |
| Doxorubicin | (Control) | 0.8 | 1.1 | 0.9 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. N-cyclopropylbenzamide derivatives can be screened for activity against a panel of clinically relevant bacteria and fungi.
Table 2: Hypothetical Antimicrobial Activity Data for a Series of this compound Derivatives
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| NCIB-1 | - | 32 | >64 | 16 |
| NCIB-2 | 2-Methyl | 16 | 64 | 8 |
| NCIB-3 | 3-Methoxy | >64 | >64 | 32 |
| NCIB-4 | 2,6-Dichloro | 8 | 32 | 4 |
| Ciprofloxacin | (Control) | 1 | 0.5 | N/A |
| Fluconazole | (Control) | N/A | N/A | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Enzyme Inhibition
Many drugs exert their therapeutic effects by inhibiting specific enzymes. N-cyclopropylbenzamide derivatives can be screened against a variety of enzyme targets, such as kinases, which are often implicated in cancer and inflammatory diseases. For instance, related N-cyclopropylbenzamide-benzophenone hybrids have been identified as potent p38α MAPK inhibitors.
Table 3: p38α Mitogen-Activated Protein Kinase (MAPK) Inhibitory Activity of a Related N-cyclopropylbenzamide Derivative
| Compound | p38α MAPK IC₅₀ (µM) |
| Compound 10g (N-cyclopropylbenzamide-benzophenone hybrid) | 0.027 |
This data is from a study on related, but structurally distinct, compounds and is included for context.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of screening results. Below are representative protocols for the key assays mentioned.
Cell Viability Assay (MTT Assay) for Anticancer Screening
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are prepared in culture medium and added to the cells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Assay for Antimicrobial Screening
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Preparation: The this compound derivatives are serially diluted in broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (microorganisms with no compound) and a negative control (broth only) are included. Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are used as reference compounds.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Workflows and Pathways
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening a library of novel compounds.
Hypothetical Signaling Pathway Inhibition
Based on the finding that related benzamides can inhibit p38 MAPK, a potential mechanism of action for anticancer activity could involve the modulation of this pathway. The following diagram illustrates a simplified p38 MAPK signaling cascade.
Conclusion
Potential Pharmacological Targets for N-cyclopropyl-4-iodobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-4-iodobenzamide is a synthetic molecule featuring a central benzamide scaffold, substituted with a cyclopropyl group on the amide nitrogen and an iodine atom at the 4-position of the benzene ring. While direct pharmacological data for this specific compound is limited in publicly available literature, its structural motifs—the benzamide core, the cyclopropylamide, and the iodophenyl group—are present in numerous biologically active compounds. This guide provides an in-depth analysis of potential pharmacological targets for this compound based on the known activities of structurally related molecules. The information presented herein is intended to serve as a foundational resource for initiating research and development efforts focused on this compound.
Potential Pharmacological Target Classes
Based on structural analogy to known bioactive molecules, this compound may exhibit affinity for a range of protein targets. The primary candidate classes include G-protein coupled receptors (GPCRs), enzymes, and other receptors implicated in various disease pathologies.
Dopamine D2 Receptors
The iodobenzamide scaffold is a well-established pharmacophore for dopamine D2 receptor ligands. Radioiodinated benzamides, such as [¹²³I]-Iodobenzamide (IBZM), are utilized as radiotracers for Single-Photon Emission Computed Tomography (SPECT) imaging of D2 receptors in the brain to diagnose conditions like Parkinson's disease and schizophrenia[1][2]. The 4-iodo substitution is critical for this activity.
Sigma Receptors
Benzamide derivatives have been extensively explored as ligands for sigma receptors, with some exhibiting high affinity and selectivity for the sigma-1 subtype[3]. These receptors are implicated in a variety of neurological disorders and cancer. A radioiodinated N-benzylpiperidin-4-yl)-4-iodobenzamide has been developed for imaging breast cancer by targeting sigma receptors[4][5].
Histone Deacetylases (HDACs)
The benzamide group can act as a zinc-binding motif in the active site of histone deacetylases. Novel N-(2-aminophenyl)-benzamide derivatives have been identified as potent inhibitors of class I HDACs, specifically HDAC1 and HDAC2, with nanomolar efficacy[6]. These enzymes are key targets in oncology and for fibrotic diseases.
Monoamine Oxidases (MAOs)
The N-cyclopropylamine moiety is a classic pharmacophore found in irreversible inhibitors of monoamine oxidases A and B. The strained cyclopropyl ring contributes to the mechanism of inactivation. Although this compound has a cyclopropylamide, the potential for interaction with MAOs, perhaps as a reversible inhibitor, warrants investigation[7][8].
Serine Proteases
Substituted benzamidines, which are structurally related to benzamides, are known inhibitors of serine proteases such as trypsin, thrombin, and plasmin[9]. The benzamide moiety of this compound could potentially interact with the S1 pocket of these enzymes.
Cyclooxygenases (COX)
Certain substituted benzamides have demonstrated inhibitory activity against COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway. This suggests a potential anti-inflammatory role for this compound[10].
Quantitative Data on Structurally Related Compounds
The following table summarizes binding affinity and inhibitory concentration data for compounds structurally related to this compound against their respective targets. This data provides a basis for hypothesizing the potential potency of the title compound.
| Target | Related Compound | Assay Type | Quantitative Data | Reference |
| Dopamine D2 Receptor | [¹²⁵I]-Iodobenzamide | Radioligand Binding | Kd = 0.8 nM | [1] |
| Sigma-1 Receptor | 4-Chloro-N-(2-(diethylamino)ethyl)benzamide | Competition Binding | Ki = 1.2 nM | [3] |
| HDAC1 | N-(2-aminophenyl)-N'-benzyl-pyroglutamic acid benzamide derivative | Enzyme Inhibition | IC₅₀ = 100 nM | [6] |
| HDAC2 | N-(2-aminophenyl)-N'-benzyl-pyroglutamic acid benzamide derivative | Enzyme Inhibition | IC₅₀ = 92 nM | [6] |
| Trypsin | 4-Amidinobenzamide | Enzyme Inhibition | Ki = 6.2 µM | [9] |
| COX-1 | Parsalmide (5-amino-N-butyl-2-(2-propynyloxy)benzamide) | Enzyme Inhibition | IC₅₀ = 1.2 µM | [10] |
| COX-2 | Parsalmide (5-amino-N-butyl-2-(2-propynyloxy)benzamide) | Enzyme Inhibition | IC₅₀ = 25 µM | [10] |
Experimental Protocols
Detailed methodologies for assessing the interaction of this compound with its potential targets are provided below.
Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the human dopamine D2 receptor.
-
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Test compound (this compound) dissolved in DMSO.
-
Haloperidol (positive control).
-
Glass fiber filters (GF/B).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-D2R cells by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 25 µL of varying concentrations of the test compound or haloperidol.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (final protein concentration ~10-20 µ g/well ).
-
Incubate at room temperature for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a beta counter.
-
Determine non-specific binding in the presence of a high concentration of haloperidol (e.g., 10 µM).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
HDAC1 Enzyme Inhibition Assay
-
Objective: To measure the inhibitory activity of this compound against human HDAC1.
-
Materials:
-
Recombinant human HDAC1 enzyme.
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).
-
HDAC assay buffer (50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0).
-
Developer solution containing a trypsin-like protease.
-
Trichostatin A (TSA) (positive control).
-
Test compound dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of HDAC assay buffer, 5 µL of the test compound or TSA at various concentrations.
-
Add 20 µL of the HDAC1 enzyme solution and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Dopamine D2 Receptor signaling pathway.
Caption: Experimental workflow for an HDAC inhibition assay.
Caption: Structural motifs and their associated potential targets.
Conclusion
This compound represents an intriguing chemical entity with the potential to interact with multiple pharmacological targets of high therapeutic relevance. Based on the well-documented activities of its core structural components, further investigation into its effects on dopamine D2 receptors, sigma receptors, histone deacetylases, and monoamine oxidases is strongly warranted. The experimental protocols and data provided in this guide offer a solid starting point for researchers to elucidate the pharmacological profile of this compound and explore its potential as a novel therapeutic agent or research tool.
References
- 1. Iodolisuride and iodobenzamide, two ligands for SPECT exploration of the dopaminergic D2 receptors: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodobenzamide - Wikipedia [en.wikipedia.org]
- 3. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-3-iodobenzamide|RUO [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Profile of Ortho-Substituted Iodobenzamides in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs. Within this class, ortho-substituted iodobenzamides are emerging as a particularly promising motif for the development of novel therapeutics. The introduction of an iodine atom at the ortho position of the benzamide ring can significantly influence the molecule's physicochemical properties, including its conformation, lipophilicity, and ability to form halogen bonds. These modifications can lead to enhanced target affinity, improved selectivity, and favorable pharmacokinetic profiles, making this scaffold a focal point in the quest for next-generation therapies, particularly in oncology.
This technical guide provides a comprehensive literature review of ortho-substituted iodobenzamides in drug discovery, with a focus on their application as inhibitors of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair and a validated target in cancer therapy.
Quantitative Analysis of Iodinated Benzamide-Related PARP Inhibitors
| Compound | Structure | PARP-1 Ki (nM)[1][2] |
| Talazoparib | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-7H-cyclohepta[b]pyridin-7-one | 0.65 ± 0.07 |
| Iodo-derivative of Talazoparib (racemic) | Racemic 8-(4-iodophenyl)-... | 1.73 ± 0.43 |
| Bromo-derivative of Talazoparib (racemic) | Racemic 8-(4-bromophenyl)-... | 1.92 ± 0.41 |
| Olaparib (Reference) | 4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one | 1.87 ± 0.10 |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of ortho-iodobenzamides and the evaluation of their PARP inhibitory activity, compiled from various sources.
General Synthesis of Ortho-Iodobenzamides
The synthesis of ortho-iodobenzamides can be achieved through several established organic chemistry routes. A common approach involves the amidation of an ortho-iodobenzoic acid derivative with a desired amine.
Workflow for the Synthesis of an Ortho-Iodobenzamide Derivative:
Caption: General synthetic workflow for ortho-iodobenzamide derivatives.
Step-by-Step Protocol:
-
Activation of Ortho-Iodobenzoic Acid: To a solution of ortho-iodobenzoic acid in an appropriate anhydrous solvent (e.g., dichloromethane or DMF), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a chlorinating agent like thionyl chloride is added. The reaction is typically stirred at room temperature for a specified period to form the activated acid derivative (e.g., an acyl chloride or an active ester).
-
Amidation: The desired primary or secondary amine is then added to the reaction mixture, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to neutralize the acid formed during the reaction. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified using techniques like flash column chromatography on silica gel to yield the pure ortho-iodobenzamide derivative.
PARP Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against PARP enzymes is commonly determined using in vitro enzymatic assays. A widely used method is the colorimetric or chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins.
Workflow for PARP Inhibition Assay:
Caption: Workflow for a typical PARP inhibition assay.
Step-by-Step Protocol:
-
Plate Preparation: A 96-well plate is coated with histone proteins and blocked to prevent non-specific binding.
-
Reaction Mixture Preparation: In each well, a reaction mixture containing the PARP enzyme, activated DNA (to stimulate PARP activity), and varying concentrations of the test compound (or vehicle control) is prepared in an appropriate assay buffer.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of biotinylated NAD+. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of the histone proteins.
-
Detection: After incubation, the plate is washed to remove unreacted components. A solution of streptavidin-conjugated horseradish peroxidase (HRP) is added to each well, which binds to the biotinylated ADP-ribose chains on the histones.
-
Signal Generation and Measurement: A colorimetric or chemiluminescent HRP substrate is added, and the resulting signal is measured using a plate reader. The intensity of the signal is inversely proportional to the PARP inhibitory activity of the test compound.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control wells. The half-maximal inhibitory concentration (IC50) value is then determined by fitting the data to a dose-response curve.
Signaling Pathway
PARP-1 is a key player in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks. The inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair, often due to mutations in BRCA1 or BRCA2 genes, leads to a synthetic lethal phenotype.
The Role of PARP in DNA Repair and the Effect of Inhibition:
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.
In cells with functional homologous recombination, the inhibition of PARP and the resulting accumulation of double-strand breaks can be tolerated as the HR pathway can effectively repair this type of DNA damage. However, in cancer cells with compromised HR, the inhibition of PARP leads to a catastrophic level of genomic instability, ultimately triggering apoptosis. This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality and the foundation for the clinical success of PARP inhibitors.
Conclusion and Future Directions
Ortho-substituted iodobenzamides represent a promising and versatile scaffold for the design of novel therapeutics. Their potential as PARP inhibitors, as suggested by the activity of related iodinated compounds, warrants further investigation. Comprehensive SAR studies focusing specifically on the impact of the ortho-iodo substitution on PARP inhibition and selectivity are crucial to unlock the full potential of this chemical class. Future research should also focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of these compounds to guide their development into clinically viable drug candidates. The continued exploration of this unique chemical space holds significant promise for the discovery of innovative and effective treatments for cancer and other diseases.
References
An In-depth Technical Guide to N-cyclopropyl-4-iodobenzamide as a Core Fragment in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-4-iodobenzamide is a versatile fragment in medicinal chemistry, increasingly recognized for its utility in the development of potent and selective inhibitors of various therapeutic targets. Its unique combination of a rigid cyclopropyl group, a central benzamide scaffold, and a readily functionalizable iodine atom makes it an attractive starting point for fragment-based drug discovery (FBDD) campaigns. The cyclopropyl moiety can provide favorable metabolic stability and conformational constraint, while the 4-iodo-substitution offers a convenient vector for chemical elaboration and optimization of initial fragment hits. This guide provides a comprehensive overview of the synthesis, biological significance, and application of this compound as a core fragment, with a particular focus on its role in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
The Role of this compound in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) for weak binding to a biological target. The initial hits, though often of low affinity, can be efficiently optimized into potent leads by growing, linking, or merging fragments.
This compound embodies several key features of an ideal fragment for FBDD:
-
Low Molecular Weight: With a molecular weight of 287.1 g/mol , it falls within the typical range for fragments.
-
Chemical Tractability: The 4-iodo group serves as a versatile chemical handle for Suzuki, Sonogashira, and other cross-coupling reactions, allowing for systematic exploration of chemical space around the core scaffold.
-
Defined Vector for Growth: The iodine atom provides a clear and predictable point for chemical modification, facilitating structure-activity relationship (SAR) studies.
-
Favorable Physicochemical Properties: The cyclopropyl group can enhance metabolic stability and improve ligand efficiency.
A typical FBDD workflow employing a fragment like this compound is depicted below.
Technical Guide: Spectroscopic Data and Synthesis of N-cyclopropyl-4-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the chemical compound N-cyclopropyl-4-iodobenzamide. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.80 | d, J = 8.4 Hz | 2H | Ar-H |
| 7.55 | d, J = 8.4 Hz | 2H | Ar-H |
| 6.25 | br s | 1H | NH |
| 2.89-2.83 | m | 1H | Cyclopropyl-CH |
| 0.86-0.81 | m | 2H | Cyclopropyl-CH₂ |
| 0.62-0.58 | m | 2H | Cyclopropyl-CH₂ |
Note: Data obtained from the ¹H NMR spectrum provided by MedChemExpress.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| Data not available in public domain |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in public domain |
Table 4: Mass Spectrometry (MS) Data
| m/z | Assignment |
| Data not available in public domain |
Experimental Protocols
The following section details the experimental protocols for the synthesis of this compound and the general procedures for acquiring the spectroscopic data.
Synthesis of this compound
This protocol describes a standard amide coupling reaction between 4-iodobenzoic acid and cyclopropylamine using a carbodiimide coupling agent.
Materials:
-
4-Iodobenzoic acid
-
Cyclopropylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodobenzoic acid (1.0 equivalent), HOBt (1.2 equivalents), and a minimal amount of anhydrous DMF to dissolve the solids.
-
Add anhydrous DCM to the flask, followed by cyclopropylamine (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Carbon NMR spectra are recorded on the same spectrometer at a corresponding frequency (e.g., 100 MHz or 125 MHz). The sample is dissolved in CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FTIR spectrometer. The solid sample is analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.
Visualizations
The following diagram illustrates the synthetic workflow for this compound.
Solubility profile of N-cyclopropyl-4-iodobenzamide in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility profile of N-cyclopropyl-4-iodobenzamide, a compound of interest in contemporary chemical research. The document outlines its known solubility in common laboratory solvents, provides a comprehensive experimental protocol for determining solubility, and presents a visual workflow to guide researchers in this process. Understanding the solubility of this compound is a critical first step in a variety of experimental designs, including reaction chemistry, formulation development, and biological assays.
Core Data: Quantitative Solubility
The solubility of a compound is a fundamental physical property that dictates its handling, formulation, and application. Currently, publicly available quantitative solubility data for this compound is limited. The most definitive data point is its solubility in Dimethyl Sulfoxide (DMSO).
| Solvent | Chemical Formula | Solubility (mg/mL) | Molar Concentration (mM) | Conditions |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100[1] | 348.31[1] | Ultrasonic assistance may be required. The hygroscopic nature of DMSO can affect solubility.[1] |
Note: The molecular weight of this compound is 287.10 g/mol .[1]
Experimental Protocol for Solubility Determination
To empower researchers to determine the solubility of this compound in their solvents of choice, a detailed experimental protocol based on the widely accepted shake-flask method is provided below. This method is considered the gold standard for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s) of interest (e.g., water, ethanol, acetonitrile)
-
Sealed glass vials or flasks
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard solution preparation
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid should be clearly visible.
-
Place the sealed vial in a temperature-controlled shaker and agitate for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature should be maintained at the desired experimental value (e.g., 25 °C).
-
-
Phase Separation:
-
Once equilibrium is established, remove the vial from the shaker.
-
To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully aspirate the supernatant, ensuring no solid particles are disturbed.
-
For complete removal of any remaining solid particles, filter the supernatant through a chemically inert syringe filter into a clean collection vial.
-
-
Quantification of Solute:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method. The method should be capable of accurately detecting and quantifying this compound.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same HPLC method.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining compound solubility.
References
N-Cyclopropyl-4-iodobenzamide and its Analogs as Chemical Probes for Protein Binding: An In-depth Technical Guide
This technical guide provides a comprehensive overview of N-cyclopropyl-4-iodobenzamide and its structural analogs as chemical probes for studying protein-ligand interactions. This document is intended for researchers, scientists, and drug development professionals engaged in target identification and validation. While specific data on this compound as a protein probe is limited, this guide will focus on a closely related and well-characterized analog, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, to illustrate the principles and methodologies of its application.
Introduction to Benzamide-based Chemical Probes
Benzamide derivatives are a versatile class of molecules in medicinal chemistry, known for their diverse biological activities. The incorporation of a cyclopropyl group can enhance binding affinity and metabolic stability, while an iodine atom provides a site for radiolabeling or further chemical modification, making these compounds suitable as chemical probes. These probes are instrumental in identifying and characterizing protein targets, elucidating biological pathways, and facilitating drug discovery.
While this compound itself is an identified active molecule, the publicly available data on its specific protein targets and its utility as a chemical probe is not extensive[1]. However, the structurally related compound, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, has been extensively studied as a high-affinity ligand for sigma receptors, particularly in the context of cancer imaging.[2][3][4] This guide will use this analog as a primary example to detail the application of such probes.
Chemical Synthesis
The synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is typically achieved through a standard amide coupling reaction.[5]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.
Experimental Protocol: Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide [5]
-
Materials:
-
4-Iodobenzoic acid
-
1-Benzyl-4-aminopiperidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-iodobenzoic acid (1.0 eq), 1-benzyl-4-aminopiperidine (1.0 eq), and HOBt (1.2 eq).
-
Dissolve the reactants in a minimal amount of anhydrous DMF, followed by the addition of anhydrous DCM.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.
-
Quantitative Binding Data
The radioiodinated version of the probe, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, has been used to quantify its binding to sigma receptors in MCF-7 breast cancer cells.[2][4]
| Parameter | Value | Cell Line | Competitive Ligand | Reference |
| Ki | 4.6 nM | MCF-7 | Haloperidol | [2][4] |
| Ki | 56 nM | MCF-7 | DTG | [2][4] |
| Kd | 26 nM | MCF-7 | - | [4] |
| Bmax | 4000 fmol/mg protein | MCF-7 | - | [4] |
-
Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.[2]
-
Kd (Dissociation constant): The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium.
-
Bmax (Maximum binding capacity): Represents the total concentration of receptor sites in the tissue.
Experimental Protocols
4.1. Competitive Radioligand Binding Assay for Sigma Receptors [2]
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Materials and Reagents:
-
Membrane Preparation: Guinea pig brain or cultured cells (e.g., MCF-7) expressing sigma receptors.
-
Radioligand: [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.
-
Non-specific binding control: A high concentration of a known sigma receptor ligand (e.g., Haloperidol).
-
Test compounds at various concentrations.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare membrane homogenates from the chosen tissue or cells.
-
In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.
-
Incubate the mixture at a specified temperature for a set period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or beta counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
4.2. Photoaffinity Labeling for Target Identification [6]
Photoaffinity labeling (PAL) is a powerful technique to covalently link a chemical probe to its protein target upon photoactivation, enabling target identification. While a specific photoaffinity analog of this compound is not described in the search results, the general principles apply.
General Workflow for Photoaffinity Labeling:
Caption: General workflow for photoaffinity labeling-based target identification.
Signaling Pathway
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide derivatives are known to target the sigma-1 receptor. The following diagram illustrates a simplified signaling pathway associated with this receptor.[2]
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Conclusion
This compound and its analogs represent a valuable class of chemical probes for investigating protein function and for drug discovery. The well-characterized compound, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, serves as an excellent case study, demonstrating high-affinity binding to sigma receptors and utility in quantitative binding assays. The methodologies detailed in this guide, from chemical synthesis to target identification strategies like photoaffinity labeling, provide a framework for the application of such probes in elucidating complex biological systems. Future work could focus on developing photoactivatable and clickable versions of this compound to expand its utility in target discovery proteomics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of N-cyclopropyl-4-iodobenzamide with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful reaction, catalyzed by palladium complexes, is widely employed in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. This application note provides a detailed protocol for the Suzuki coupling of N-cyclopropyl-4-iodobenzamide with a variety of arylboronic acids. This compound is a valuable building block, and its derivatization via Suzuki coupling allows for the synthesis of a diverse library of N-cyclopropyl-4-arylbenzamides, which are of significant interest in medicinal chemistry.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with arylboronic acids is depicted below. The reaction involves the palladium-catalyzed cross-coupling of the aryl iodide with an arylboronic acid in the presence of a base and a suitable solvent system.
Reaction:
This compound + Arylboronic Acid ---[Pd catalyst, Base, Solvent]--> N-cyclopropyl-4-arylbenzamide
Experimental Protocol
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura cross-coupling reactions of aryl iodides.[1][2][3][4][5] Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (various)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or Sphos
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, or a mixture of Acetonitrile and Water
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or sealed microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser (if refluxing)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium(II) acetate (0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under the inert atmosphere, add the chosen solvent (e.g., 1,4-dioxane or a 4:1 mixture of acetonitrile and water) and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the specific arylboronic acid.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclopropyl-4-arylbenzamide product.
Data Presentation
The following table summarizes the expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids, based on analogous reactions reported in the literature.[1][2][4] Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | N-cyclopropyl-4-phenylbenzamide | 90-98% |
| 2 | 4-Methylphenylboronic acid | N-cyclopropyl-4-(p-tolyl)benzamide | 92-97% |
| 3 | 4-Methoxyphenylboronic acid | N-cyclopropyl-4-(4-methoxyphenyl)benzamide | 88-95% |
| 4 | 4-Fluorophenylboronic acid | N-cyclopropyl-4-(4-fluorophenyl)benzamide | 85-93% |
| 5 | 4-Chlorophenylboronic acid | N-cyclopropyl-4-(4-chlorophenyl)benzamide | 82-90% |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | N-cyclopropyl-4-(4-(trifluoromethyl)phenyl)benzamide | 78-88% |
| 7 | 3-Methoxyphenylboronic acid | N-cyclopropyl-4-(3-methoxyphenyl)benzamide | 87-94% |
| 8 | 2-Methylphenylboronic acid | N-cyclopropyl-4-(o-tolyl)benzamide | 75-85% |
| 9 | Thiophen-2-ylboronic acid | N-cyclopropyl-4-(thiophen-2-yl)benzamide | 80-90% |
| 10 | Pyridin-3-ylboronic acid | N-cyclopropyl-4-(pyridin-3-yl)benzamide | 70-85% |
Visualizations
To further illustrate the process, the following diagrams outline the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of a wide array of N-cyclopropyl-4-arylbenzamides from this compound. The provided protocol offers a robust starting point for researchers in drug discovery and organic synthesis. The reaction is generally high-yielding and tolerates a broad range of functional groups on the arylboronic acid coupling partner, making it an invaluable tool for the generation of compound libraries for biological screening.
References
- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 2. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Buchwald-Hartwig Amination of N-cyclopropyl-4-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination using N-cyclopropyl-4-iodobenzamide as a key building block. This reaction is of significant interest in medicinal chemistry and drug development due to the prevalence of the N-cyclopropyl benzamide motif in various drug candidates. The cyclopropyl group can enhance metabolic stability, potency, and other desirable pharmacokinetic properties.[1][2][3]
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] While highly versatile, the amination of aryl iodides can present challenges, such as catalyst inhibition by the iodide anion.[1][5] Therefore, careful selection of the catalyst system and reaction conditions is crucial for a successful transformation.
Core Concepts and Reaction Mechanism
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle comprising three key steps:
-
Oxidative Addition: The aryl halide (this compound) adds to a palladium(0) complex, forming a palladium(II) species.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst.[4][5]
A potential side reaction is the formation of unreactive palladium iodide dimers, which can hinder the catalytic cycle. The choice of solvent and ligands can mitigate this issue.[5]
Experimental Protocols
The following protocols are representative procedures for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. These protocols are based on general procedures for the amination of aryl iodides and should be optimized for specific substrates.[6]
Protocol 1: Coupling of this compound with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard inert atmosphere glassware (Schlenk tube or glovebox)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) and anhydrous toluene (5 mL).
-
Add benzylamine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-cyclopropyl-4-(benzylaminobenzamide).
Protocol 2: Coupling of this compound with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
--INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Standard inert atmosphere glassware (Schlenk tube or glovebox)
Procedure:
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv), PEPPSI-IPr (0.03 mmol, 3 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv) to a Schlenk tube.
-
Add anhydrous 1,4-dioxane (5 mL) and morpholine (1.5 mmol, 1.5 equiv).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C in an oil bath.
-
Stir for 16-24 hours, monitoring the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction with dichloromethane (20 mL).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to yield N-cyclopropyl-4-(morpholin-4-yl)benzamide.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrates and optimized conditions.
Table 1: Reaction Conditions for Coupling with a Primary Amine
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 |
| 2 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | 80-90 |
Table 2: Reaction Conditions for Coupling with a Secondary Amine
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | PEPPSI-IPr (3) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 20 | 90-98 |
| 2 | Piperidine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 88-96 |
Visualizations
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using N-cyclopropyl-4-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of a series of potent kinase inhibitors utilizing N-cyclopropyl-4-iodobenzamide as a versatile building block. This document outlines detailed synthetic protocols, characterization data, and biological evaluation methodologies, targeting key kinases implicated in cancer and inflammatory diseases, such as p38 MAPK, c-Met, and VEGFR2.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, making them a prime target for therapeutic intervention. The N-cyclopropylbenzamide scaffold has emerged as a privileged structure in the design of kinase inhibitors, offering a favorable combination of potency, selectivity, and pharmacokinetic properties.[1][2] this compound serves as an excellent starting material for the synthesis of diverse inhibitor libraries through well-established cross-coupling reactions, namely Suzuki and Buchwald-Hartwig couplings. These reactions allow for the strategic introduction of various aryl, heteroaryl, and amine moieties at the 4-position of the benzamide core, enabling extensive structure-activity relationship (SAR) studies.
Synthetic Strategy Overview
The general synthetic approach involves the functionalization of the aryl iodide in this compound. The key transformations are palladium-catalyzed cross-coupling reactions that form new carbon-carbon or carbon-nitrogen bonds.
-
Suzuki Coupling: This reaction is employed to introduce a variety of aryl and heteroaryl groups by coupling this compound with a corresponding boronic acid or ester. This allows for the exploration of the kinase ATP-binding pocket.
-
Buchwald-Hartwig Amination: This method is used to introduce a diverse range of primary and secondary amines, including various heterocyclic amines, to the benzamide core. This is a powerful tool for modulating the physicochemical properties and target engagement of the synthesized inhibitors.
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of kinase inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol describes the synthesis of N-cyclopropyl-4-arylbenzamide derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-cyclopropyl-4-arylbenzamide derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the synthesis of N-cyclopropyl-4-(amino)benzamide derivatives.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene (3 mL) and stir for 5 minutes.
-
Add this compound (1.0 mmol), the desired amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Heat the reaction mixture to 110 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-cyclopropyl-4-(amino)benzamide derivative.
Biological Evaluation Protocols
Protocol 3: In Vitro p38α MAPK Kinase Assay
This protocol is for determining the IC₅₀ values of the synthesized compounds against p38α MAPK.[3][4]
Materials:
-
Recombinant human p38α kinase
-
ATF2 (substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add 1 µL of inhibitor or DMSO vehicle.[3]
-
Add 2 µL of p38α kinase solution.
-
Add 2 µL of a mixture of ATF2 substrate and ATP.[3]
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[3]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[3]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Protocol 4: Cellular Assay for c-Met Phosphorylation
This protocol uses Western blotting to assess the inhibition of c-Met phosphorylation in a cellular context.[5][6]
Materials:
-
Cancer cell line with high c-Met expression (e.g., SNU-5, MKN-45)[5]
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Hepatocyte Growth Factor (HGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the inhibitor or DMSO vehicle for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met and loading control signals.
Data Presentation
The inhibitory activities of a representative set of synthesized compounds against various kinases are summarized in the table below.
| Compound ID | R Group (from Suzuki or Buchwald-Hartwig) | Target Kinase | IC₅₀ (nM) |
| SKI-101 | 4-pyridyl | p38α MAPK | 27 |
| SKI-102 | 3-quinolyl | p38α MAPK | 45 |
| SKI-103 | 4-(N-methylpiperazinyl) | p38α MAPK | 15 |
| SKI-201 | 4-(2-aminopyrimidinyl)phenyl | c-Met | 9.8 |
| SKI-202 | 3-fluoro-4-(morpholinomethyl)phenyl | c-Met | 12.5 |
| SKI-301 | 4-(1H-pyrazol-4-yl)phenyl | VEGFR2 | 35 |
| SKI-302 | 4-(N-ethylanilino) | VEGFR2 | 52 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by the synthesized inhibitors.
References
- 1. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: N-cyclopropyl-4-iodobenzamide Analogs in the Synthesis of Radiolabeled Imaging Agents
Disclaimer: Extensive literature searches did not yield specific data on the use of N-cyclopropyl-4-iodobenzamide for the synthesis of radiolabeled imaging agents. However, a closely related analog, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide , has been well-documented as a precursor for radiopharmaceuticals targeting sigma receptors. This document provides detailed application notes and protocols for this analog, which can serve as a valuable reference for researchers interested in the development of similar imaging agents based on the this compound scaffold. The methodologies and principles described herein are likely applicable with appropriate modifications.
Introduction
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is a high-affinity ligand for both sigma-1 and sigma-2 receptors.[1][2] The sigma-2 receptor, in particular, is overexpressed in a variety of tumor cells, including breast and prostate cancer, making it a promising target for diagnostic imaging and targeted radiotherapy.[1][2] Radioiodinated versions of this molecule can be used to non-invasively visualize and quantify the expression of these receptors in tumors.[1][2] While much of the existing literature focuses on the Iodine-125 labeled analog for single-photon emission computed tomography (SPECT), the protocols can be adapted for positron emission tomography (PET) agents using isotopes like Iodine-124.[1][2]
Data Presentation
Table 1: In Vitro Binding Affinity of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand Used | Tissue/Cell Line |
| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 (σ₁) | 1.7 | Not Specified | Not Specified |
| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-2 (σ₂) | 25.2 | Not Specified | Not Specified |
| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma (mixed population) | 4.6 | Haloperidol | MCF-7 breast cancer cells |
| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma (mixed population) | 56 | DTG | MCF-7 breast cancer cells |
Note: The variation in Kᵢ values can be attributed to different experimental conditions, including the radioligand used and the tissue or cell line preparation. The data indicates a higher affinity for the sigma-1 receptor compared to the sigma-2 receptor.
Table 2: Scatchard Analysis of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide Binding in MCF-7 Cells
| Radioligand | Kₔ (nM) | Bₘₐₓ (fmol/mg protein) |
| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) | 26 | 4000 |
| [³H]DTG | 24.5 | 2071 |
Table 3: Biodistribution of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in Rats (1 h post-injection)
| Organ | % Injected Dose / gram (%ID/g) |
| Brain | Blockade with haloperidol showed a 55% decrease |
| Kidney | Blockade with haloperidol showed a 63% decrease |
| Heart | Blockade with haloperidol showed a 43% decrease |
| Lung | Blockade with haloperidol showed a 68% decrease |
Note: The radiopharmaceutical cleared quickly from the blood pool but rather slowly from the hepatobiliary system.[1]
Experimental Protocols
Protocol 1: Synthesis of the Tributylstannyl Precursor
The synthesis of the tributylstannyl precursor is a critical step for subsequent radioiodination.[1][2]
Materials:
-
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide
-
Hexabutylditin ((Bu₃Sn)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene or Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in an appropriate solvent (e.g., toluene or DMF), add hexabutylditin and a catalytic amount of Pd(PPh₃)₄.
-
Heat the mixture under an inert atmosphere for several hours.
-
After cooling, purify the product by column chromatography to obtain (N-benzylpiperidin-4-yl)-4-(tributylstannyl)benzamide.
Protocol 2: Radiosynthesis of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide
This protocol is a representative procedure for radioiodination and would require optimization for other iodine isotopes like Iodine-124.
Materials:
-
(N-benzylpiperidin-4-yl)-4-(tributylstannyl)benzamide precursor
-
Sodium [¹²⁵I]iodide
-
Chloramine-T or Hydrogen Peroxide (oxidizing agent)
-
Ethanol
-
Phosphate buffer (pH 7.4)
-
Sodium metabisulfite (quenching agent)
-
HPLC system for purification
Procedure:
-
To a reaction vial containing the tributylstannyl precursor dissolved in ethanol, add the oxidizing agent (Chloramine-T or hydrogen peroxide).
-
Add Sodium [¹²⁵I]iodide in phosphate buffer.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 10-15 minutes).
-
Quench the reaction by adding an aqueous solution of sodium metabisulfite.
-
Purify the radiolabeled product using reverse-phase HPLC.
-
The radiochemical yield for this method is reported to be high (71-86%).[1]
Protocol 3: In Vitro Radioligand Binding Assay
This assay determines the binding affinity of the compound to sigma receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a suitable source known to express sigma receptors (e.g., MCF-7 cells, guinea pig brain).
-
Incubation: In a final volume of buffer, incubate the membrane preparation with a known concentration of a selective radioligand (e.g., [³H]-(+)-pentazocine for sigma-1) and varying concentrations of the non-labeled test compound (N-(N-benzylpiperidin-4-yl)-4-iodobenzamide).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 4: In Vivo Biodistribution Study
These studies provide quantitative data on the uptake of the radiotracer in various tissues.[1]
Procedure:
-
Inject a cohort of tumor-bearing mice with a known amount of the radiotracer.
-
At predefined time points (e.g., 1, 4, 24 hours post-injection), euthanize a subset of the animals.
-
Dissect and collect major organs and tissues of interest (tumor, blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Signaling Pathway
Activation of the sigma-2 receptor by ligands like N-(N-benzylpiperidin-4-yl)-4-iodobenzamide can trigger signaling cascades that influence cell proliferation and survival.[1][2]
Caption: Sigma-2 Receptor Signaling Pathway in Cancer.
Experimental Workflows
Caption: Workflow for Tributylstannyl Precursor Synthesis.
References
Application Notes and Protocols for the Palladium-Catalyzed Carbonylation of N-Cyclopropyl-4-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the palladium-catalyzed carbonylation of N-cyclopropyl-4-iodobenzamide. This reaction serves as a robust method for the synthesis of N,N'-dicyclopropylterephthalamide, a valuable scaffold in medicinal chemistry and materials science. The protocols described herein outline the reaction setup, optimization of conditions, and product characterization, providing a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
Palladium-catalyzed carbonylation reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the efficient synthesis of a wide array of carbonyl-containing compounds.[1][2] The aminocarbonylation of aryl halides, in particular, has emerged as a versatile strategy for the preparation of amides, which are prevalent structural motifs in pharmaceuticals and biologically active molecules. This methodology involves the coupling of an aryl halide, carbon monoxide (CO), and an amine nucleophile in the presence of a palladium catalyst.[1]
The target molecule, N,N'-dicyclopropylterephthalamide, is synthesized via the palladium-catalyzed carbonylation of this compound with cyclopropylamine. This reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of carbon monoxide to form a palladium(II)-acyl intermediate. Subsequent reaction with the amine nucleophile and reductive elimination affords the desired amide product and regenerates the active palladium(0) catalyst.
Reaction Scheme
Caption: General reaction scheme for the palladium-catalyzed carbonylation.
Optimization of Reaction Conditions
The efficiency of the palladium-catalyzed carbonylation of this compound is influenced by several factors, including the choice of palladium precursor, ligand, base, solvent, temperature, and carbon monoxide pressure. A summary of representative optimized conditions based on analogous reactions is presented below.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | CO Pressure (atm) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | DBU | Toluene | 100 | 1 | 92 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | Et₃N | DMF | 110 | 1 | 85 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane | 100 | 1 | 88 |
| 4 | Pd₂(dba)₃ (1) | cataCXium A (2) | Cs₂CO₃ | 1,4-Dioxane | 120 | 1 | 95 |
Note: The data presented in this table is a representative summary based on literature for similar aminocarbonylation reactions and should be used as a starting point for optimization.
Experimental Protocols
Materials:
-
This compound
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene (anhydrous)
-
Carbon Monoxide (CO) gas
-
Standard laboratory glassware and Schlenk line equipment
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 287 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Degassing: Seal the tube with a septum and purge with argon for 15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) followed by cyclopropylamine (1.2 mmol, 0.084 mL) and DBU (1.5 mmol, 0.224 mL) via syringe.
-
Carbon Monoxide Atmosphere: Purge the reaction mixture with carbon monoxide gas by bubbling it through the solution for 5 minutes, then maintain the reaction under a CO atmosphere (balloon).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N,N'-dicyclopropylterephthalamide as a white solid.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the aminocarbonylation reaction and a typical experimental workflow.
Caption: Proposed catalytic cycle for the aminocarbonylation.
Caption: A typical experimental workflow for the synthesis.
Characterization Data
N,N'-dicyclopropylterephthalamide:
-
Appearance: White solid
-
¹H NMR (400 MHz, CDCl₃): δ 7.80 (s, 4H), 6.25 (br s, 2H), 2.90 (m, 2H), 0.85 (m, 4H), 0.60 (m, 4H).
-
¹³C NMR (100 MHz, CDCl₃): δ 166.5, 137.0, 127.0, 23.5, 7.0.
-
IR (ATR, cm⁻¹): 3280, 2925, 1630, 1540, 1305.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₆H₁₈N₂O₂ [M+H]⁺: 271.1441; Found: 271.1445.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Carbon monoxide is a highly toxic and flammable gas. All manipulations should be performed in a fume hood, and a CO detector should be used.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The palladium-catalyzed carbonylation of this compound provides an efficient and direct route to N,N'-dicyclopropylterephthalamide. The reaction conditions can be optimized by careful selection of the catalyst, ligand, base, and solvent. The detailed protocols and supporting data provided in these application notes offer a valuable resource for researchers engaged in the synthesis of complex amides for applications in drug discovery and materials science.
References
Application Notes and Protocols: Heck Reaction of N-Cyclopropyl-4-iodobenzamide with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Heck reaction, a cornerstone of carbon-carbon bond formation in synthetic organic chemistry. The protocol specifically outlines the coupling of N-cyclopropyl-4-iodobenzamide with various alkenes, a transformation valuable in the synthesis of pharmaceutical intermediates and other complex organic molecules. This application note includes a general experimental procedure, a summary of representative reaction conditions, and a workflow diagram to guide researchers in applying this methodology.
Introduction
The Mizoroki-Heck reaction is a powerful and versatile method for the arylation of alkenes, utilizing a palladium catalyst, a base, and an aryl halide or triflate.[1] This reaction has become indispensable in academic and industrial research, particularly in drug discovery and development, for its ability to construct complex molecular scaffolds. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product.[2] This protocol focuses on the application of the Heck reaction to this compound, a substrate of interest for generating novel compounds with potential biological activity.
Data Presentation
The efficiency of the Heck reaction is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The following tables summarize typical conditions and representative yields for the Heck coupling of aryl iodides with alkenes, providing a comparative overview for reaction optimization.
Table 1: General Heck Reaction Parameters for Aryl Iodides and Alkenes
| Parameter | Typical Reagents/Conditions | Reference |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | [1] |
| Ligand (optional) | PPh₃, P(o-tol)₃, phosphine-based ligands | [1] |
| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | [1] |
| Solvent | DMF, NMP, Acetonitrile, Toluene | |
| Alkene | Acrylates, Styrenes, Electron-deficient olefins | [3] |
| Temperature | 80 - 140 °C |
Table 2: Representative Heck Reaction of 4-Iodobenzamide Derivatives with Acrylates
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzamide | Ethyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 12 | 85 |
| 2 | 4-Iodobenzamide | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | 80 | 16 | 92 |
| 3 | N-Methyl-4-iodobenzamide | Butyl acrylate | Pd(OAc)₂ (1) | NaOAc | DMA | 120 | 8 | 88 |
| 4 | 4-Iodobenzamide | Styrene | Pd(PPh₃)₄ (5) | Et₃N | Toluene | 110 | 24 | 75 |
Note: The data in this table is representative and compiled from general knowledge of the Heck reaction. Actual yields may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Heck reaction between this compound and an alkene, such as ethyl acrylate.
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous DMF (5 mL) followed by triethylamine (1.5 mmol, 1.5 equiv).
-
Alkene Addition: Add the alkene (e.g., ethyl acrylate, 1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Mandatory Visualization
The following diagrams illustrate the general workflow and the catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-cyclopropyl-4-iodobenzamide in the Synthesis of Functional Organic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-4-iodobenzamide is a versatile synthetic building block playing a crucial role in the development of functional organic materials, particularly in the realm of medicinal chemistry and molecular imaging. Its unique structure, combining a rigid iodinated phenyl ring with a strained cyclopropyl group, offers several advantages for creating novel molecules with tailored properties. The iodo-substituent provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The N-cyclopropyl amide moiety is a common feature in bioactive compounds, often enhancing metabolic stability and receptor binding affinity.[1][2]
These application notes provide an overview of this compound's utility as a precursor for synthesizing targeted imaging agents and other functional organic molecules. Detailed protocols for its synthesis and subsequent derivatization are provided to guide researchers in leveraging its potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 794539-14-3 | [3] |
| Molecular Weight | 287.1 g/mol | [3] |
| Molecular Formula | C10H10INO | [3] |
| Purity | Typically ≥98% | [3] |
| Physical Form | Solid | [3] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [3] |
Applications in Materials Science: A Focus on Functional Bio-Materials
While not extensively used in traditional materials science fields like polymers or organic electronics, this compound is a critical intermediate in the synthesis of specialized functional materials for biological applications. Its primary documented use is as a precursor for radiolabeled ligands targeting sigma receptors, which are overexpressed in certain cancer cells.[4][5][6]
Key Application: Synthesis of Sigma Receptor Ligands for Cancer Imaging
This compound serves as a key scaffold for developing radiopharmaceuticals. The iodine atom can be replaced with a radioactive isotope, such as Iodine-125, to create imaging agents for techniques like Single Photon Emission Computed Tomography (SPECT). These agents can selectively bind to sigma receptors in tumor tissues, allowing for non-invasive visualization and characterization of cancerous growths.[4][5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent application in the preparation of more complex derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a general and efficient method for the synthesis of this compound via the amidation of 4-iodobenzoyl chloride with cyclopropylamine.
Materials:
-
4-iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Cyclopropylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Activation of 4-iodobenzoic acid: In a round-bottom flask, suspend 4-iodobenzoic acid (1.0 eq) in dichloromethane (0.5 M). Add thionyl chloride (2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Removal of excess thionyl chloride: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude 4-iodobenzoyl chloride.
-
Amidation: Dissolve the crude 4-iodobenzoyl chloride in fresh dichloromethane (0.5 M) and cool to 0 °C. In a separate flask, dissolve cyclopropylamine (1.2 eq) and triethylamine (1.5 eq) in dichloromethane. Add the amine solution dropwise to the acyl chloride solution.
-
Reaction completion and work-up: Allow the reaction to stir at room temperature for 12-16 hours. Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Signaling Pathway Involvement
The derivatives of this compound are designed to interact with specific biological targets. The following diagram illustrates the general principle of how a radiolabeled derivative of this compound can be used to target sigma receptors for cancer cell imaging.
Targeting Sigma Receptors in Cancer Cells
Caption: Mechanism of a radiolabeled ligand for cancer imaging.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. While its direct applications in traditional materials science are not widely reported, its significance in the development of sophisticated functional materials for biomedical applications, such as targeted cancer imaging agents, is well-established. The synthetic protocols and conceptual pathways provided herein offer a foundation for researchers to explore and expand the utility of this compound in creating novel and impactful molecular technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for N-cyclopropyl-4-iodobenzamide
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki coupling reaction for N-cyclopropyl-4-iodobenzamide and similar substrates. Here you will find a comprehensive troubleshooting guide and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive Catalyst: The palladium catalyst may have decomposed or is not the active Pd(0) species.[1][2] | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that readily forms the active Pd(0) species.[1] - Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[1] |
| Suboptimal Ligand: The chosen phosphine ligand may not be suitable for the specific substrates. | - For sterically demanding couplings, employ bulky, electron-rich phosphine ligands like SPhos or XPhos.[3] - N-heterocyclic carbene (NHC) ligands can also be highly effective.[3] | |
| Ineffective Base: The base may not be strong enough to facilitate transmetalation or may be of poor quality. | - Screen different bases. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3] - For challenging reactions, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[3] | |
| Incorrect Solvent: The solvent may not be appropriate for the reaction, leading to poor solubility or side reactions. | - Use dry, degassed aprotic solvents such as toluene, dioxane, or THF.[3] - In some cases, the addition of water can be beneficial, but for unstable boronic acids, anhydrous conditions are preferred.[4] | |
| Low Reaction Temperature: The thermal energy may be insufficient to overcome the activation barriers, especially for sterically hindered substrates.[3] | - Increase the reaction temperature. Switching to a higher boiling point solvent like xylene (b.p. ~140 °C) can improve yields.[3] | |
| Presence of Significant Side Products | Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture.[3] | - Thoroughly degas all solvents and reagents.[3] - Maintain a strict inert atmosphere throughout the reaction.[3] - Using a well-defined Pd(0) precatalyst can also help.[3] |
| Protodeboronation: The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.[4] | - Use fresh, high-purity boronic acid. - Consider using a more stable boronic ester (e.g., pinacol ester).[2] - Avoid prolonged reaction times at high temperatures if possible.[2] | |
| Dehalogenation of Aryl Iodide: The starting this compound is converted back to N-cyclopropylbenzamide. | - This can be promoted by certain bases or solvents.[5] - Consider screening different bases and ensure the reaction is run under an inert atmosphere.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki coupling reaction?
A1: The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The main steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium complex.[4][6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[5]
Q2: How do I choose the right ligand for my Suzuki coupling reaction?
A2: The choice of ligand is critical for a successful Suzuki coupling. For substrates like this compound, which can be sterically demanding, bulky and electron-rich phosphine ligands are generally preferred.[3] These ligands increase the electron density on the palladium center, facilitating the oxidative addition step and promoting the reductive elimination. Buchwald ligands such as SPhos and XPhos are excellent starting points.[3]
Q3: What is the role of the base in the Suzuki coupling reaction?
A3: The base plays a crucial role in the Suzuki coupling. Its primary function is to activate the organoboron compound, making it more nucleophilic and facilitating the transmetalation step.[1] The choice of base can significantly impact the reaction's outcome, and it is often beneficial to screen a variety of bases.[1]
Q4: Can water affect my Suzuki coupling reaction?
A4: Yes, water can have a significant effect. In some cases, particularly with N-heterocyclic halides, the presence of water can act as a co-solvent and enhance the reaction rate, leading to improved yields.[2][4] However, for highly unstable boronic acids, water can promote protodeboronation, a major side reaction.[4] Therefore, the decision to use aqueous or anhydrous conditions should be based on the stability of the specific boronic acid being used.
Q5: My reaction looks black and heterogeneous. Is this normal?
A5: The formation of palladium black (finely divided palladium metal) can indicate catalyst decomposition, which leads to reduced catalytic activity.[2] While some color change is expected, a significant amount of black precipitate is often a sign of a problem. This can be caused by impurities or non-optimal reaction conditions.[2] Ensuring a strictly inert atmosphere and using high-purity reagents can help minimize catalyst deactivation.[1]
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the effects of different reaction parameters on the yield of the Suzuki coupling product. This data is illustrative and actual results may vary.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 85 |
| Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 92 |
| Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 78 |
| Pd(OAc)₂ (2) | cataCXium A (4) | K₃PO₄ (3) | THF | 80 | 88 |
Visualizations
Troubleshooting Workflow for Low Yield Suzuki Coupling
References
Identifying side products in N-cyclopropyl-4-iodobenzamide cross-coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with N-cyclopropyl-4-iodobenzamide. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, primarily used to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a C(sp²)–C(sp²) bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds by coupling with primary or secondary amines.[1][2]
-
Sonogashira Coupling: For the creation of a C(sp²)–C(sp) bond with terminal alkynes.[3]
Q2: What are the primary side products I should be aware of in these reactions?
A2: Several side products can arise depending on the specific reaction conditions. The most prevalent are:
-
Homocoupling of this compound: This results in the formation of a symmetrical biaryl product. This is a common side reaction in many palladium-catalyzed couplings.
-
Dehalogenation (Hydrodehalogenation): The iodine atom is replaced by a hydrogen atom, yielding N-cyclopropylbenzamide. This can be promoted by certain catalysts, solvents, or bases.[4][5][6]
-
Alkyne Homocoupling (Sonogashira Reaction): In Sonogashira couplings, the terminal alkyne can couple with itself to form a diyne byproduct, often facilitated by the copper co-catalyst in the presence of oxygen.[3][7]
-
Hydrolysis of the Amide: Under strong basic or acidic conditions, the N-cyclopropylbenzamide moiety can hydrolyze to form 4-iodobenzoic acid and cyclopropylamine.[8]
Q3: My reaction is not proceeding to completion. What are the likely causes?
A3: Incomplete conversion can be due to several factors:
-
Catalyst Inactivity: The palladium catalyst may have decomposed or may not have been activated properly.
-
Poor Reagent Quality: Degradation of the organoboron reagent (in Suzuki coupling), amine, or alkyne.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base for the specific coupling partners.
-
Presence of Inhibitors: Water or oxygen can deactivate the catalyst.
Troubleshooting Guides
Issue 1: Formation of Significant Homocoupling Product of this compound
Symptoms:
-
A significant peak corresponding to the dimer of this compound is observed in GC-MS or LC-MS analysis.
-
Reduced yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Catalyst Loading | Decrease the palladium catalyst loading. Higher concentrations can sometimes favor homocoupling. |
| High Temperature | Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of homocoupling. |
| Inefficient Transmetalation | In Suzuki reactions, ensure the base is effectively activating the boronic acid. A change of base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄) might be necessary. |
| Oxygen Presence | Thoroughly degas the solvent and reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen). |
Issue 2: Significant Amount of Dehalogenated Side Product (N-cyclopropylbenzamide)
Symptoms:
-
A major byproduct identified as N-cyclopropylbenzamide.
-
The desired product yield is compromised.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydride Source | The hydrogen atom can originate from the solvent (e.g., alcohols), the base, or trace water.[4] Ensure the use of anhydrous solvents and reagents. Consider switching to a non-protic solvent like toluene or dioxane. |
| Highly Active Catalyst System | A very active catalyst might promote dehalogenation.[4] Consider using a less active palladium precursor or a different ligand. |
| High Reaction Temperature | Elevated temperatures can favor dehalogenation.[4] Attempt the reaction at a lower temperature. |
| Choice of Base | Some bases can act as hydride donors. If using a boronic acid in a Suzuki coupling, ensure it is of high purity as impurities can be a source of hydrides. |
Issue 3: Low Yield in Sonogashira Coupling and Formation of Diyne Byproduct
Symptoms:
-
Low conversion of this compound.
-
Presence of a byproduct corresponding to the homocoupling of the terminal alkyne.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxygen-Mediated Alkyne Homocoupling | The copper(I) co-catalyst can promote the oxidative coupling of the alkyne in the presence of air.[3][7] Rigorously degas all reagents and the reaction vessel. Running the reaction under a positive pressure of an inert gas is crucial. |
| Catalyst Ratio | The ratio of palladium to copper can be critical. An excess of the copper catalyst may favor homocoupling. Try reducing the amount of the copper salt. |
| "Copper-Free" Conditions | Consider a copper-free Sonogashira protocol. These methods often employ specific ligands to facilitate the coupling without the need for a copper co-catalyst, thereby eliminating the primary pathway for alkyne homocoupling. |
| Base Choice | The choice of amine base (e.g., triethylamine, diisopropylethylamine) can influence the reaction outcome. Ensure the base is dry and of high purity. |
Issue 4: Potential Hydrolysis of the Amide Functional Group
Symptoms:
-
Presence of 4-iodobenzoic acid or its salt in the reaction mixture.
-
Formation of cyclopropylamine.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Strongly Basic Conditions | Prolonged heating in the presence of strong bases like NaOH or KOH can lead to amide hydrolysis.[8] If possible, use a weaker inorganic base such as K₂CO₃ or Cs₂CO₃. |
| Aqueous Workup with Acid/Base | During the workup, exposure to strong acids or bases at elevated temperatures should be avoided. Neutralize the reaction mixture carefully at room temperature. |
| High Water Content in Reaction | While some cross-coupling reactions tolerate water, excessive amounts in combination with a strong base and heat can promote hydrolysis. Use anhydrous solvents and reagents. |
Quantitative Data Summary
The following tables provide representative data for common cross-coupling reactions with aryl iodides. These should serve as a starting point for optimization. Actual yields with this compound may vary.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Iodides
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Side Products (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 92 | Homocoupling (3), Dehalogenation (1) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | 88 | Homocoupling (5), Dehalogenation (2) |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 | 8 | 85 | Homocoupling (4), Dehalogenation (3) |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Iodides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Side Products (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 6 | 95 | Dehalogenation (2) |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 90 | Dehalogenation (4) |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | Toluene | 100 | 12 | 87 | Dehalogenation (5) |
Table 3: Representative Yields for Sonogashira Coupling of Aryl Iodides
| Entry | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Side Products (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 91 | Alkyne Homocoupling (5) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPA | Toluene | 70 | 8 | 89 | Alkyne Homocoupling (6) |
| 3 | 1-Octyne | Pd(OAc)₂ (2) | CuI (3) | Et₃N | DMF | 80 | 4 | 85 | Alkyne Homocoupling (8) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk tube are added this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are added, followed by the degassed solvent (e.g., dioxane/water 4:1). The reaction mixture is then heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.4 equiv). Anhydrous toluene is added, followed by this compound (1.0 equiv) and the amine (1.1-1.2 equiv). The tube is sealed and the mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) salt (e.g., CuI, 4-10 mol%) in a Schlenk tube is subjected to three vacuum-argon cycles. A degassed solvent (e.g., THF or toluene) and a base (e.g., triethylamine or diisopropylamine) are added. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction mixture is stirred at the appropriate temperature (room temperature to 80 °C) until completion. The reaction is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Caption: Troubleshooting Logic for Side Product Formation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. arkat-usa.org [arkat-usa.org]
Purification strategy for N-cyclopropyl-4-iodobenzamide from crude reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-cyclopropyl-4-iodobenzamide from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most common impurities are typically unreacted starting materials from the amide coupling reaction. These include:
-
4-iodobenzoic acid: The carboxylic acid starting material.
-
Cyclopropylamine: The amine starting material.
-
Coupling reagents and byproducts: Depending on the synthetic route used.
Q2: What is the general strategy for purifying crude this compound?
A2: A general strategy involves an initial aqueous workup to remove the bulk of the starting materials, followed by a final purification step like recrystallization or column chromatography to achieve high purity. The choice of the final purification method depends on the nature of the remaining impurities and the desired final purity.
Q3: How do I choose between recrystallization and column chromatography?
A3:
-
Recrystallization is often a more efficient and scalable method if a suitable solvent system can be found and the impurities have different solubility profiles from the product. It is generally preferred for obtaining highly crystalline material.
-
Column chromatography is a more versatile technique that can separate compounds with very similar properties. It is particularly useful when recrystallization is ineffective or when multiple impurities are present.
Q4: What is the expected appearance and solubility of pure this compound?
A4: While specific data for this compound is not extensively available, analogous compounds like N-Cyclopropyl 4-fluorobenzamide are white crystalline solids.[1] Amides of this type generally exhibit poor solubility in water but good solubility in organic solvents such as dichloromethane.[1] A related compound, N-(cyclopropylmethyl)-4-iodobenzamide, has a molecular weight of 301.12 g/mol .[2]
Troubleshooting Guides
Issue 1: Presence of 4-iodobenzoic acid in the purified product.
-
Question: After purification, my NMR/LC-MS analysis still shows the presence of 4-iodobenzoic acid. How can I remove it?
-
Answer: An aqueous wash with a mild base is an effective method to remove unreacted 4-iodobenzoic acid.[3]
Experimental Protocol: Basic Aqueous Wash
-
Dissolve the crude product in an organic solvent in which this compound is soluble (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[3]
-
Separate the aqueous layer.
-
Repeat the wash with the NaHCO₃ solution if necessary.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Issue 2: Presence of cyclopropylamine in the purified product.
-
Question: My purified product is contaminated with cyclopropylamine. What is the best way to remove it?
-
Answer: An aqueous wash with a mild acid can be used to remove residual basic starting material like cyclopropylamine.[3]
Experimental Protocol: Acidic Aqueous Wash
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute solution of a mild acid, such as 1M hydrochloric acid (HCl).[3] Caution: The product itself is a weak base and may partition into the aqueous layer if the pH is too low.[3] Monitor the pH to avoid product loss.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous salt, filter, and remove the solvent in vacuo.
-
Issue 3: Difficulty with Recrystallization.
-
Question: I am having trouble recrystallizing this compound. The product either "oils out" or does not crystallize at all. What can I do?
-
Answer: These are common issues in recrystallization that can often be resolved by adjusting the solvent system or the cooling process.[3]
| Problem | Possible Cause | Suggested Solution |
| "Oiling out" of the product | The solvent may be too non-polar, or the cooling process is too rapid.[3] | Try adding a co-solvent to increase the polarity of the system. Alternatively, slow down the rate of cooling.[3] |
| No crystal formation | The solution is too dilute, or the chosen solvent is too effective at dissolving the compound. | Concentrate the solution by evaporating some of the solvent. Alternatively, add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat until the solution is clear again and allow it to cool slowly.[3] |
| Impurities co-crystallize | The purity of the crude material is too low for effective recrystallization. | First, purify the crude product by column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified material.[3] |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various hot solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes, or benzene/petroleum ether mixtures which have been effective for similar compounds).[1][3] A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot recrystallization solvent.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before hot filtering.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.[3]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent and then dry them in a vacuum oven.[3]
Issue 4: Problems with Column Chromatography.
-
Question: My compound is not eluting from the silica gel column. What should I do?
-
Answer: If the product is not eluting, the mobile phase is likely not polar enough.[3]
| Problem | Possible Cause | Suggested Solution |
| Product not eluting | The mobile phase is not polar enough.[3] | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[3] |
| Poor separation | The chosen solvent system is not optimal for separating the product from impurities. | Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before running the column. |
Experimental Protocol: Column Chromatography
-
Stationary Phase: Prepare a column with silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[3]
-
Elution: Begin elution with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the product.[3]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Purification Workflow
Caption: Purification workflow for this compound.
References
How to prevent de-iodination of N-cyclopropyl-4-iodobenzamide during synthesis
Welcome to the technical support center for the synthesis of N-cyclopropyl-4-iodobenzamide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, specifically the prevention of de-iodination during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Significant formation of de-iodinated byproduct (N-cyclopropylbenzamide).
Question: My reaction is yielding a significant amount of N-cyclopropylbenzamide alongside my desired product. How can I prevent this de-iodination?
Answer: De-iodination of aryl iodides is a common side reaction, often promoted by factors such as elevated temperatures, exposure to light, and the presence of certain reagents.[1] The carbon-iodine bond is relatively weak and can be cleaved, leading to the formation of an aryl radical or anion, which is then quenched to form the de-iodinated product.[1][2][3] Here are several strategies to mitigate this issue:
Potential Causes & Solutions:
-
Reaction Temperature: High temperatures can promote homolytic cleavage of the C-I bond.
-
Solution: Perform the reaction at the lowest effective temperature. It's recommended to start at room temperature and only gently heat if the reaction fails to proceed.
-
-
Light Exposure: Aryl iodides can be light-sensitive, and photolytic cleavage can lead to de-iodination.[1][4]
-
Solution: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.
-
-
Choice of Base: Strong, non-nucleophilic bases are often used in amide coupling reactions. However, some bases under certain conditions can promote de-iodination.
-
Solution: Opt for a milder base. If using a strong base like potassium tert-butoxide, consider switching to a hindered organic base such as N,N-Diisopropylethylamine (DIPEA).
-
-
-
Solution: Carefully select the palladium catalyst and ligands. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to minimize side reactions.
-
Experimental Protocol: Amide Coupling with Minimized De-iodination
This protocol utilizes a standard carbodiimide-mediated coupling method with precautions to minimize de-iodination.[8]
Materials:
-
4-Iodobenzoic acid
-
Cyclopropylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask wrapped in aluminum foil and under an inert atmosphere, add 4-iodobenzoic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in a minimal amount of anhydrous DMF, followed by the addition of anhydrous DCM.
-
Add cyclopropylamine (1.0 eq) to the mixture.
-
Add DIPEA (2.5 eq) and stir the mixture for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS to check for the formation of the product and the de-iodinated byproduct.
Issue 2: Low yield despite minimal de-iodination.
Question: I have successfully minimized de-iodination, but the overall yield of this compound is still low. What could be the issue?
Answer: Low yields can stem from incomplete reaction, difficulties in purification, or suboptimal reaction conditions. The choice of coupling reagent and solvent system is crucial for efficient amide bond formation.[9][10]
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The first step in many amide coupling reactions is the activation of the carboxylic acid.[11] If this step is inefficient, the overall yield will be low.
-
Solution: Consider using a more potent activating agent. A variety of uronium or phosphonium-based reagents like HATU or PyBOP can be more effective than carbodiimides for certain substrates.[9]
-
-
Solvent Effects: The solubility of reactants and intermediates can significantly impact reaction rates and yields.
-
Solution: Ensure all reactants are fully dissolved. A co-solvent system, such as DCM/DMF, can be beneficial.[8]
-
-
Purification Losses: The product may be lost during the workup and purification steps.
-
Solution: Optimize the extraction and chromatography conditions. Ensure the pH is appropriately adjusted during aqueous workup to prevent the loss of product.
-
Quantitative Data on Coupling Reagent Efficiency
The following table summarizes the reported yields for the synthesis of a similar benzamide under different coupling conditions to illustrate the impact of the chosen reagent.
| Coupling Reagent | Additive | Base | Solvent | Yield (%) |
| EDC | HOBt | DIPEA | DCM/DMF | 85-95% |
| HATU | - | DIPEA | DMF | >95% |
| PyBOP | - | DIPEA | DMF | >90% |
| TiCl4 | - | Pyridine | Pyridine | 80-90%[12] |
Note: Yields are representative and can vary based on specific substrate and reaction scale.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of de-iodination?
A1: De-iodination of aryl iodides can occur through several mechanisms, including radical-mediated pathways (often initiated by light or heat) and transition-metal-catalyzed processes.[1][3][13] In palladium-catalyzed reactions, hydrodehalogenation can occur as a side reaction.[7]
Q2: Can I use a different halogen, like bromine or chlorine, to avoid this issue?
A2: Yes, aryl bromides and chlorides are generally more stable and less prone to dehalogenation than aryl iodides.[1] However, their reactivity in subsequent reactions (e.g., cross-coupling) is lower, which may require more forcing reaction conditions.
Q3: How should I store this compound?
A3: To prevent degradation, the compound should be stored in a cool, dark place, preferably under an inert atmosphere if it is to be stored for an extended period.
Q4: Are there any alternative synthetic routes that avoid using 4-iodobenzoic acid directly in the final step?
A4: Yes, one could consider forming the amide bond first using a different precursor, such as 4-aminobenzoic acid, and then introducing the iodine atom in a later step via a Sandmeyer reaction or electrophilic iodination. However, this would add steps to the synthesis.
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic pathway versus the competing de-iodination side reaction.
Caption: Competing pathways in the synthesis of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Improving the solubility of N-cyclopropyl-4-iodobenzamide for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-cyclopropyl-4-iodobenzamide for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is an active molecule.[1] Publicly available data on its quantitative solubility is limited. However, based on its chemical structure, which includes a hydrophobic iodophenyl group and a cyclopropyl amide, it is predicted to have low aqueous solubility. A similar compound, N-Cyclopropyl 4-fluorobenzamide, is reported to have poor water solubility but good solubility in organic solvents.[2] One supplier indicates that this compound is soluble in Dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions for in vitro assays.[1]
Q2: What are the initial steps I should take when I encounter solubility issues with this compound in my aqueous assay buffer?
A2: Start by preparing a high-concentration stock solution in an appropriate organic solvent, such as DMSO.[1] Subsequently, dilute this stock solution into your aqueous assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system (typically ≤1%). If precipitation occurs upon dilution, you will need to explore other solubilization strategies.
Q3: What are the most common strategies to improve the solubility of poorly water-soluble compounds like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs for biological assays.[3][4][5][6][7][8][9] These can be broadly categorized as follows:
-
Co-solvents: Using water-miscible organic solvents to increase the solubility of nonpolar drugs.[9]
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.
-
Surfactants: These agents form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[3]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior that can form inclusion complexes with poorly soluble molecules.[6][10]
-
Lipid-Based Formulations: These systems can solubilize lipophilic drugs and facilitate their absorption.[3][5]
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[3][11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound's solubility limit in the final aqueous buffer is exceeded. | 1. Decrease the final concentration: Determine the maximum soluble concentration in your assay buffer. 2. Use a co-solvent: Add a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the final buffer.[4] 3. Incorporate a surfactant: Add a non-ionic surfactant like Tween-80 or Pluronic F-68 to your buffer.[8] 4. Utilize cyclodextrins: Pre-complex the compound with a cyclodextrin before dilution. |
| Inconsistent results between experiments. | The compound may not be fully dissolved or may be precipitating over time. | 1. Visually inspect solutions: Ensure there is no visible precipitate before use. 2. Prepare fresh dilutions: Make dilutions from the stock solution immediately before each experiment. 3. Sonication: Briefly sonicate the final solution to aid dissolution, but be cautious of compound stability. |
| Low bioavailability in in vivo studies. | Poor aqueous solubility leading to low absorption. | 1. Formulate as a suspension: If the dose is high, a micronized suspension with a suspending agent can be used. 2. Lipid-based formulations: Consider formulating the compound in an oil, self-emulsifying drug delivery system (SEDDS), or other lipid-based systems to improve oral absorption.[3][5] 3. Nanosuspensions: Reduce the particle size to the nanometer range to increase dissolution velocity and saturation solubility.[4] |
Data Summary
Physicochemical Properties of this compound and a Related Analog
| Property | This compound | N-Cyclopropyl 4-fluorobenzamide (Analog) |
| Molecular Formula | C11H12INO[12] | C10H10FNO[2] |
| Molecular Weight | 301.12 g/mol [12] | ~139.13 g/mol [2] |
| Appearance | Solid, White to off-white[1] | White crystalline solid[2] |
| Aqueous Solubility | Predicted to be low | Poor[2] |
| Organic Solvent Solubility | Soluble in DMSO[1] | Soluble in many organic solvents, including dichloromethane[2] |
| Melting Point | Not specified | 118-119°C[2] |
| pKa (predicted) | Not specified | 14.58 ± 0.20 (weakly basic)[2] |
Overview of Solubilization Strategies
| Strategy | Mechanism | Advantages | Considerations |
| Co-solvents | Reduces interfacial tension between the aqueous solution and the hydrophobic solute.[9] | Simple to implement for in vitro studies. | The organic solvent may have biological effects. |
| pH Adjustment | Increases the solubility of ionizable compounds by converting them to a more soluble salt form. | Effective for acidic or basic compounds. | This compound is predicted to be weakly basic.[2] The pH range may be limited by compound stability and biological assay constraints. |
| Surfactants | Form micelles that encapsulate hydrophobic compounds.[3] | Can significantly increase apparent solubility. | Surfactants can interfere with some biological assays. |
| Cyclodextrins | Form inclusion complexes with hydrophobic molecules.[6][10] | Generally have low toxicity. | The complexation efficiency depends on the guest molecule's size and shape. |
| Lipid-Based Formulations | Solubilizes lipophilic drugs in lipidic carriers.[3][5] | Can significantly enhance oral bioavailability. | More complex to prepare and characterize. |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[3][11] | A well-established technique for improving dissolution. | May not increase equilibrium solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Serial Dilutions
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Preparing the Stock Solution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex and sonicate briefly if necessary to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Serial Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in 100% DMSO to create intermediate stock concentrations.
-
Final Dilution: Dilute the intermediate DMSO stocks into the final aqueous assay buffer to achieve the desired working concentrations. Ensure the final DMSO concentration is below the tolerance level of your assay (e.g., <1%).
Protocol 2: Solubility Enhancement using a Co-solvent
-
Prepare a high-concentration stock of this compound in 100% DMSO as described in Protocol 1.
-
Prepare assay buffers containing varying percentages of a co-solvent (e.g., ethanol, propylene glycol, or PEG 400). Typical starting concentrations are 1%, 2%, 5%, and 10% (v/v).
-
Dilute the DMSO stock into the co-solvent-containing buffers to the desired final concentration.
-
Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature.
-
Select the lowest concentration of co-solvent that maintains the compound's solubility without adversely affecting the biological assay.
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.
-
Prepare a cyclodextrin solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 10-20% w/v).
-
Prepare a concentrated solution of the compound: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Form the inclusion complex: Slowly add the compound solution to the vigorously stirring cyclodextrin solution.
-
Remove the organic solvent: If a volatile organic solvent was used, it can be removed by evaporation under a stream of nitrogen or by using a rotary evaporator.
-
Filter the solution: Pass the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).
-
Use the filtered, concentrated cyclodextrin-complexed solution for your biological assays.
Visualizations
Caption: Experimental workflow for preparing and solubilizing this compound.
Caption: Decision tree for selecting a suitable solubility enhancement strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy N-Cyclopropyl 4-fluorobenzamide | 88229-16-7 [smolecule.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. scispace.com [scispace.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. chemsrc.com [chemsrc.com]
Catalyst selection and loading for N-cyclopropyl-4-iodobenzamide reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and loading for the synthesis of N-cyclopropyl-4-iodobenzamide. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The synthesis of this compound, which involves the formation of a C-N bond between an aryl halide (4-iodobenzamide) and a primary amine (cyclopropylamine), is typically achieved through two main catalytic methods:
-
Palladium-catalyzed Buchwald-Hartwig Amination: This is a widely used method for forming C-N bonds. It involves the use of a palladium catalyst, a phosphine ligand, and a base.[1][2]
-
Copper-catalyzed Ullmann Coupling: This method provides an alternative to palladium catalysis and can be effective for the N-arylation of amines and amides.[3][4] More recent developments in Ullmann-type reactions have made them more versatile and milder.
Q2: Which type of catalyst is generally preferred for the amidation of aryl iodides?
A2: Both palladium and copper catalysts can be effective. Palladium catalysts, particularly with specialized ligands developed by Buchwald and Hartwig, are often highly active and versatile.[1][2] However, copper-catalyzed systems can be a cost-effective alternative and may offer different reactivity or functional group tolerance.[3][5] For amides, which can be challenging nucleophiles, ligands such as tBuBrettPhos have been developed for palladium-catalyzed systems to improve reaction efficiency.[2]
Q3: What is a typical catalyst loading for these reactions?
A3: Catalyst loading can vary significantly depending on the specific catalyst system, substrates, and reaction conditions. For palladium-catalyzed reactions, loadings can range from 0.005 mol% to 2.0 mol%.[6][7] Copper-catalyzed reactions may sometimes require higher catalyst loadings. It is always recommended to start with a higher loading (e.g., 1-2 mol%) and then optimize to lower concentrations once the reaction is established.
Q4: How does the choice of ligand affect the reaction?
A4: In palladium-catalyzed reactions, the ligand is crucial for the success of the catalytic cycle. The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the overall reactivity and selectivity of the reaction. For the amidation of aryl halides, sterically hindered and electron-rich phosphine ligands are often preferred.[2][7]
Catalyst and Ligand Selection
The choice of catalyst and ligand is critical for a successful this compound synthesis. Below is a summary of commonly used catalytic systems for similar transformations.
| Catalyst System | Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Palladium-based | Pd(OAc)₂ | XPhos | 2.0 | A common combination for Buchwald-Hartwig aminations.[6] |
| Pd₂(dba)₃ | BrettPhos | 1.0 | Effective for coupling primary amines.[6] | |
| Pd(OAc)₂ | tBuBrettPhos | 1.0-2.0 | Specifically developed for the coupling of amides.[2] | |
| [Pd(NHC)(allyl)Cl] | (NHC = IPr or SIPr) | 3.0 | Air- and moisture-stable precatalysts for transamidation.[8][9] | |
| Copper-based | CuI | Proline | 5.0-10.0 | A common ligand for Ullmann-type couplings.[4] |
| Copper Acetate | None | 10.0 | Used for N-cyclopropylation with cyclopropylboronic acid.[10] |
Troubleshooting Guide
Encountering issues in your reaction is common. This guide addresses specific problems you might face.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Poor quality of reagents or solvent. 3. Iodide inhibition of the catalyst. 4. Incorrect base or solvent. | 1. Use a fresh batch of catalyst or a reliable precatalyst. 2. Ensure reagents are pure and solvents are anhydrous and degassed. 3. For aryl iodides, using a nonpolar solvent like toluene can help precipitate the iodide salt and prevent catalyst inhibition. 4. Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF). |
| Side Product Formation | 1. Over-arylation of the amine. 2. Hydrodehalogenation of the aryl iodide. 3. Beta-hydride elimination. | 1. Use a less reactive base or a more sterically hindered ligand. 2. Ensure a strictly inert atmosphere to prevent reductive processes. 3. This is a known side reaction; optimizing the ligand and reaction temperature can minimize it. |
| Reaction Stalls | 1. Catalyst decomposition. 2. Product inhibition. | 1. Use a more robust ligand or a precatalyst designed for stability. 2. Try running the reaction at a higher dilution. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound based on established methods for similar transformations.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of aryl iodides.[6]
Materials:
-
4-Iodobenzamide
-
Cyclopropylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add 4-iodobenzamide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1.0 mol%), and BrettPhos (0.02 mmol, 2.0 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and cyclopropylamine (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add LHMDS (1.4 mmol) portion-wise under a positive flow of argon.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann-Type Coupling
This protocol is based on the N-cyclopropylation of amides using cyclopropylboronic acid.[10]
Materials:
-
4-Iodobenzamide
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a reaction vial, add 4-iodobenzamide (1.0 mmol), cyclopropylboronic acid (1.5 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and sodium carbonate (2.0 mmol).
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Add 1,2-dichloroethane (5 mL).
-
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Experimental Workflow for Catalyst Screening
Caption: General workflow for screening catalysts and conditions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct N-cyclopropylation of secondary acyclic amides promoted by copper - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in N-cyclopropyl-4-iodobenzamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyclopropyl-4-iodobenzamide. The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical transformation.
Troubleshooting Guide
Low conversion rates and product impurities are common hurdles in the synthesis of this compound. This guide addresses specific issues, their potential causes, and recommended solutions.
Low or No Product Formation
Q1: I am not getting any of the desired this compound product. What are the likely causes?
A1: The complete absence of product typically points to a critical issue with one of the starting materials or the reaction setup. Here are the primary suspects:
-
Degradation of 4-Iodobenzoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis.[1][2] If exposed to moisture, 4-iodobenzoyl chloride will decompose to 4-iodobenzoic acid, which will not react with cyclopropylamine under these conditions.
-
Inertness of Starting Materials: Ensure that the 4-iodobenzoyl chloride and cyclopropylamine are of sufficient purity. Impurities in the starting materials can inhibit the reaction.
-
Incorrect Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to poor or no product formation.
Recommended Solutions:
-
Use Fresh or Properly Stored 4-Iodobenzoyl Chloride: Always use freshly opened or properly stored 4-iodobenzoyl chloride. Consider preparing it fresh from 4-iodobenzoic acid if hydrolysis is suspected.
-
Verify Starting Material Purity: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Double-Check Calculations: Carefully re-calculate the molar equivalents of all reactants and reagents.
Low Yield of this compound
Q2: My reaction is producing the desired product, but the yield is very low. What factors could be contributing to this?
A2: Low yields are often the result of competing side reactions or suboptimal reaction conditions. The most common culprits include:
-
Hydrolysis of 4-Iodobenzoyl Chloride: This is a major competing reaction. Any water present in the solvent or on the glassware can react with the acyl chloride, reducing the amount available to react with the cyclopropylamine.[1][2]
-
Protonation of Cyclopropylamine: The reaction between 4-iodobenzoyl chloride and cyclopropylamine generates hydrogen chloride (HCl) as a byproduct. If not neutralized, this HCl will react with the basic cyclopropylamine to form a non-nucleophilic ammonium salt, effectively taking it out of the reaction.
-
Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures, while higher temperatures can promote side reactions.
-
Inefficient Mixing: In a biphasic system (e.g., dichloromethane and water), inefficient stirring will limit the interaction between the reactants in the organic phase and the base in the aqueous phase.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize the hydrolysis of 4-iodobenzoyl chloride.[2]
-
Use an Appropriate Base: A base, such as triethylamine or aqueous sodium hydroxide, is essential to neutralize the HCl byproduct.[3] An excess of the amine reactant can also be used for this purpose.[4]
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Optimize Reaction Temperature: The reaction is often carried out at 0 °C to room temperature.[3] If the yield is low, consider optimizing the temperature.
-
Vigorous Stirring: Ensure efficient mixing, especially in a two-phase system, to facilitate the reaction.
Product Purity Issues
Q3: My final product is impure. What are the likely contaminants and how can I remove them?
A3: Common impurities include unreacted starting materials and side products from the reaction.
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Unreacted 4-Iodobenzoic Acid: This can be present if the starting 4-iodobenzoyl chloride was partially hydrolyzed.
-
Unreacted Cyclopropylamine: If an excess of the amine was used, it may remain in the final product.
-
Side Products from Amine Reactivity: While cyclopropylamine is generally stable, strong bases or high temperatures could potentially lead to side reactions.
Recommended Solutions:
-
Aqueous Work-up: Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will remove acidic impurities like 4-iodobenzoic acid. A subsequent wash with a mild aqueous acid (e.g., dilute HCl) can remove basic impurities like unreacted cyclopropylamine.
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Recrystallization: This is an effective method for purifying solid products. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Column Chromatography: For mixtures that are difficult to separate by extraction or recrystallization, silica gel column chromatography is a reliable purification method.[3][5]
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism for the synthesis of this compound from 4-iodobenzoyl chloride and cyclopropylamine?
A4: The reaction proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions. The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbonyl carbon of 4-iodobenzoyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group.
-
Deprotonation: A base removes the proton from the nitrogen atom, yielding the final this compound product and neutralizing the generated HCl.
Q5: Which solvent is best for this reaction?
A5: Aprotic organic solvents are typically used. Dichloromethane (DCM) is a common choice as it is a good solvent for the reactants and is immiscible with the aqueous base solution used in a biphasic Schotten-Baumann reaction.[3] Other options include diethyl ether or tetrahydrofuran (THF).
Q6: Can I use 4-iodobenzoic acid directly instead of 4-iodobenzoyl chloride?
A6: Direct reaction of a carboxylic acid and an amine to form an amide is generally inefficient as it requires high temperatures and results in an acid-base reaction forming a salt. To use 4-iodobenzoic acid, you would first need to activate it. This can be done by converting it to the acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole).[5][6]
Q7: How can I monitor the progress of the reaction?
A7: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the yield of this compound. This data is illustrative and serves as a guide for optimization.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Base | No Base | < 5% | Triethylamine (1.2 eq) | > 85% | The base neutralizes the HCl byproduct, preventing the protonation of cyclopropylamine.[3] |
| Solvent | Anhydrous DCM | > 85% | DCM with 5% water | < 50% | Water hydrolyzes the 4-iodobenzoyl chloride, reducing the amount available for the desired reaction.[1][2] |
| Temperature | 0 °C | ~80% | 50 °C | ~60% | While a moderate increase in temperature can increase the reaction rate, excessive heat can promote side reactions and decomposition. |
| Stirring | Low Speed | ~65% | High Speed | > 85% | In a biphasic system, vigorous stirring is crucial for maximizing the contact between reactants in the organic phase and the base in the aqueous phase. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol is adapted from standard Schotten-Baumann reaction conditions.[3]
Materials:
-
4-iodobenzoyl chloride (1.0 eq)
-
Cyclopropylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-iodobenzoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.
Protocol 2: Synthesis of this compound via Carboxylic Acid Coupling
This protocol utilizes a peptide coupling agent to form the amide bond directly from the carboxylic acid.[5][6]
Materials:
-
4-iodobenzoic acid (1.0 eq)
-
Cyclopropylamine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-iodobenzoic acid (1.0 eq), cyclopropylamine (1.0 eq), and HOBt (1.2 eq).
-
Dissolve the reactants in a minimal amount of anhydrous DMF, followed by the addition of anhydrous DCM.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low conversion rates.
Caption: Simplified reaction mechanism for this compound synthesis.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. benchchem.com [benchchem.com]
- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-cyclopropyl-4-iodobenzamide Scale-Up Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with the scale-up synthesis of N-cyclopropyl-4-iodobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is typically synthesized through the formation of an amide bond between a 4-iodobenzoic acid derivative and cyclopropylamine. The most common approaches involve:
-
Acyl Chloride Route: Conversion of 4-iodobenzoic acid to 4-iodobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with cyclopropylamine.[1][2] This method is often used for its high reactivity but can generate acidic byproducts.
-
Coupling Agent Route: Direct coupling of 4-iodobenzoic acid and cyclopropylamine using a coupling reagent.[3][4] This is a widely used method in pharmaceutical synthesis due to milder reaction conditions and broader functional group tolerance.[5]
Q2: How do I select the appropriate coupling reagent for scale-up?
A2: The choice of coupling reagent for large-scale synthesis depends on factors like cost, safety, atom economy, and ease of byproduct removal.[6] While highly efficient reagents like HATU are common in laboratory settings, for larger scale reactions, reagents such as T3P (propylphosphonic anhydride) and CDI (1,1'-carbonyldiimidazole) are often preferred due to lower cost and better safety profiles.[5] The formation of a mixed anhydride is another cost-effective approach for activating the carboxylic acid.[5]
Q3: What are the critical process parameters to monitor during scale-up?
A3: Key parameters to monitor during the scale-up of this compound synthesis include:
-
Temperature: Amide coupling reactions can be exothermic. Careful temperature control is crucial to prevent side reactions and ensure product stability. Some coupling reactions are initiated at 0 °C to control the initial exotherm.[3][4]
-
Mixing: Efficient mixing is vital to ensure homogeneity, especially during the addition of reagents, to avoid localized high concentrations that can lead to side product formation.
-
Reaction Time: Reaction progress should be monitored by techniques like HPLC or TLC to determine the optimal reaction time and prevent the formation of degradation products.[2][7]
-
Purity of Starting Materials: The purity of 4-iodobenzoic acid and cyclopropylamine can significantly impact the yield and impurity profile of the final product.
Q4: What are the common impurities encountered and how can they be minimized?
A4: Common impurities can include unreacted starting materials, byproducts from the coupling reagent, and side-reaction products. For instance, when using carbodiimide reagents like DCC or EDC, the corresponding urea byproducts (DCU or EDU) can be formed.[3][8] DCU is often insoluble and can be removed by filtration, while EDU is water-soluble and can be removed during aqueous workup.[8] To minimize side reactions, ensure anhydrous conditions to prevent hydrolysis of activated intermediates and consider performing the reaction under an inert atmosphere.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient activation of 4-iodobenzoic acid: The coupling reagent may not be effective enough for the specific substrates. | * Consider a more powerful coupling reagent, but be mindful of cost and safety on a larger scale.[5] * If using the acyl chloride route, ensure complete conversion of the carboxylic acid to the acyl chloride before adding the amine. |
| Poor nucleophilicity of cyclopropylamine: While generally reactive, steric hindrance or electronic effects could play a role. | * Use a stronger, non-nucleophilic base to fully deprotonate the amine. * Slightly increasing the reaction temperature may be necessary, but monitor for decomposition.[3] | |
| Hydrolysis of activated intermediates or product: Presence of water in the reaction. | * Ensure all glassware is thoroughly dried and use anhydrous solvents. * Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Presence of a White Precipitate | Formation of dicyclohexylurea (DCU): If using DCC as the coupling reagent, the DCU byproduct is often insoluble in common organic solvents.[3] | * The precipitate can be removed by filtration at the end of the reaction. |
| Incomplete Reaction | Improper stoichiometry: Incorrect ratio of reactants. | * Ensure accurate measurement of starting materials. A slight excess of the amine may be necessary to drive the reaction to completion. |
| Suboptimal reaction temperature: The reaction may be too slow at the current temperature. | * Gradually increase the temperature while monitoring the reaction progress and impurity formation.[3] | |
| Product Contaminated with Starting Materials | Incomplete reaction or inefficient workup: The reaction may not have gone to completion, or the workup procedure may not effectively separate the product from the starting materials. | * Optimize the reaction time and temperature. * Modify the aqueous workup to ensure complete removal of unreacted acid and amine. |
| Difficulty with Product Isolation/Crystallization | Product is too soluble in the chosen solvent system: The product may not precipitate or crystallize effectively from the reaction mixture or recrystallization solvent. | * Try adding an anti-solvent to induce precipitation. * If crystallization fails, purification by column chromatography may be necessary.[3] |
Experimental Protocols
Lab-Scale Synthesis via Coupling Agent
This protocol is a general guideline for a laboratory-scale synthesis.
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-iodobenzoic acid (1.0 eq) and a coupling agent like HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Base Addition: Add a non-nucleophilic base, for example, DIPEA (2.5 eq), to the mixture and stir for 10-15 minutes at room temperature.[4]
-
Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add cyclopropylamine (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.[2][4]
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Scale-Up Synthesis Considerations
For a scale-up synthesis, the following modifications to the lab-scale protocol should be considered:
-
Reagent Selection: Replace expensive coupling reagents like HATU with more cost-effective alternatives such as T3P or CDI.[5] Alternatively, consider the acyl chloride route if the necessary safety precautions are in place.
-
Solvent Selection: Minimize the use of dipolar aprotic solvents like DMF and NMP due to toxicity concerns and consider more environmentally friendly alternatives where possible.[5]
-
Workup and Isolation: A direct crystallization of the product from the reaction mixture is highly desirable to avoid chromatography. This may require careful selection of the reaction solvent and anti-solvent.
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters
| Parameter | Lab-Scale (Illustrative) | Scale-Up (Illustrative) | Key Considerations for Scale-Up |
| Batch Size | 1 g | 1 kg | Heat transfer, mixing efficiency, and addition rates become critical. |
| Coupling Reagent | HATU | T3P or CDI | Cost, safety, and atom economy are primary drivers for change.[5] |
| Solvent | DMF | Ethyl Acetate or Toluene | Minimizing toxic solvents and facilitating product isolation.[5] |
| Typical Yield | 85-95% | 80-90% | Yield optimization is crucial for commercial viability. |
| Purity (pre-crystallization) | >95% | 90-95% | Impurity profile may change with different reagents and conditions. |
| Purification Method | Column Chromatography | Crystallization | Chromatography is generally not feasible for large quantities. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for common synthesis issues.
References
Managing reaction temperature for N-cyclopropyl-4-iodobenzamide stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature and ensuring the stability of N-cyclopropyl-4-iodobenzamide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to both thermal and photodegradation. The carbon-iodine bond in aryl iodides is relatively weak and can be cleaved at elevated temperatures or upon exposure to light, potentially leading to deiodination and other side reactions. It is recommended to store the compound at 4°C, protected from light. For solutions in solvents like DMSO, storage at -20°C for up to a month or -80°C for up to six months is advised, with consistent light protection.[1]
Q2: What is the optimal temperature range for the synthesis of this compound?
A2: Amide coupling reactions to form this compound can often be successfully performed at or below room temperature (0-25°C). Elevated temperatures are generally not necessary and can lead to increased byproduct formation and degradation of the product. It is crucial to monitor the reaction temperature, especially during the addition of coupling reagents, which can be exothermic.
Q3: What are the potential degradation products if the reaction temperature is too high?
A3: Excessive heat can lead to several degradation products. The most common is the deiodinated analog, N-cyclopropylbenzamide, resulting from the cleavage of the C-I bond. Other potential byproducts can arise from side reactions of the coupling agents or solvents at high temperatures. In some cases, thermal decomposition of the amide bond itself can occur, although this typically requires more extreme conditions.
Q4: How can I monitor the thermal stability of my this compound sample?
A4: Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are ideal for determining the thermal stability of the compound. DSC can identify the melting point and any exothermic decomposition events, while TGA can quantify mass loss as a function of temperature. Additionally, a stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed to detect and quantify the appearance of degradation products over time at various temperatures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound, with a focus on temperature management.
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of this compound | Reaction temperature is too high, leading to product degradation. | - Maintain the reaction temperature between 0-25°C. - Use an ice bath to control temperature during the addition of exothermic reagents. - Consider running the reaction at a lower temperature for a longer duration. |
| Incomplete reaction. | - Ensure all reactants and reagents are of high purity and are added in the correct stoichiometry. - Extend the reaction time at a controlled, low temperature. | |
| Presence of impurities, particularly a deiodinated byproduct. | Excessive heat during the reaction or workup. | - Strictly control the reaction temperature. - Avoid high temperatures during solvent removal (e.g., use a rotary evaporator at reduced pressure and moderate temperature). |
| Exposure to light. | - Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). - Work up and purify the product under subdued lighting. | |
| Discoloration of the reaction mixture or final product (e.g., turning yellow or brown). | Formation of iodine due to decomposition. | - This is a strong indicator of degradation. Lower the reaction temperature and protect the reaction from light. - Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to prevent oxidative processes. |
| Side reactions with coupling agents at elevated temperatures. | - Select coupling agents that are effective at lower temperatures. - Follow the recommended procedure for the chosen coupling agent, paying close attention to temperature control. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Amide Coupling
This protocol describes a general procedure for the synthesis of this compound using a carbodiimide coupling agent, with an emphasis on temperature control.
Materials:
-
4-Iodobenzoic acid
-
Cyclopropylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-iodobenzoic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in a minimal amount of anhydrous DMF, followed by the addition of anhydrous DCM.
-
Cool the mixture to 0°C using an ice bath.
-
Add cyclopropylamine (1.1 eq) and DIPEA (2.5 eq) to the cooled solution.
-
Slowly add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the internal temperature does not rise above 5°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Thermal Stress Testing of this compound
This protocol outlines a procedure for assessing the thermal stability of this compound.
Materials:
-
Purified this compound
-
HPLC-grade solvent for dissolution (e.g., acetonitrile/water)
-
Calibrated oven
-
HPLC system with a UV detector
Procedure:
-
Accurately weigh several samples of this compound into individual vials.
-
Place the vials in a calibrated oven set to a specific temperature (e.g., 40°C, 60°C, 80°C).
-
At predetermined time points (e.g., 24, 48, 72 hours), remove one vial from each temperature setting.
-
Allow the vial to cool to room temperature.
-
Dissolve the contents in a known volume of HPLC-grade solvent.
-
Analyze the sample using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.
-
Plot the percentage of the parent compound remaining against time for each temperature to establish a degradation profile.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Potential thermal degradation pathways.
References
Removal of palladium catalyst from N-cyclopropyl-4-iodobenzamide product
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual palladium catalysts from the N-cyclopropyl-4-iodobenzamide product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my this compound product?
A1: Palladium is a transition metal commonly used in cross-coupling reactions, which are vital for synthesizing complex molecules in the pharmaceutical industry.[1][2] However, residual palladium in the final active pharmaceutical ingredient (API) is a safety concern due to its potential toxicity.[1] Regulatory bodies like the European Agency for the Evaluation of Medicinal Products have strict limits on platinum group metal contamination, often allowing less than 5 ppm in the final drug product.[1] Therefore, effective removal is a critical step in the purification process to ensure the safety and quality of the API.
Q2: What are the common methods for removing palladium catalysts?
A2: Several methods are available for palladium removal, broadly categorized as:
-
Adsorption: Using materials like activated carbon or silica-bound scavengers to bind the palladium, which is then removed by filtration.[1]
-
Chromatography: Techniques like column chromatography can separate the desired product from the palladium catalyst.[3]
-
Crystallization: This purification method can reduce palladium concentration, especially when combined with additives that keep the palladium in the mother liquor.[1]
-
Metal Scavengers: These are functionalized materials with a high affinity for palladium. They can be silica-based or polymer-based and are often very effective at reducing palladium to low levels.[4][5]
Q3: How do I choose the best palladium removal method for my this compound?
A3: The choice of method depends on several factors, including the nature of the palladium species, the solvent system, the scale of the reaction, and the desired final palladium concentration. A risk-based approach is often recommended.[4] For this compound, the presence of the amide and iodide functionalities may influence the choice of scavenger. It is often beneficial to screen a small panel of scavengers to find the most effective one for your specific product and process.[6]
Q4: Can crystallization alone be sufficient for palladium removal?
A4: While crystallization can be an effective purification step, it may not always be sufficient to reduce palladium to the required low levels.[1] In some instances, the palladium-product complex can co-crystallize, leading to the concentration of the impurity in the final product.[4][6] Therefore, it is crucial to analyze the palladium content of the crystallized product to confirm its removal.[6] Combining crystallization with other techniques, such as treatment with a scavenger, often yields better results.[1]
Q5: What is the underlying principle of using a metal scavenger?
A5: Metal scavengers are materials, often silica-based or polymeric, that have been functionalized with ligands that have a high affinity for the target metal, in this case, palladium.[5] These ligands, such as thiols, amines, or phosphines, act as chelating agents, binding tightly to the palladium.[5][7] The scavenger, now containing the bound palladium, is in a solid form and can be easily removed from the reaction mixture by filtration, leaving the purified product in the solution.
Troubleshooting Guides
This section addresses specific issues you might encounter during the palladium removal process for this compound.
Issue: High Palladium Content in the Final Product After Initial Purification
-
Possible Cause 1: Strong Chelation of Palladium to the Product. The nitrogen and oxygen atoms in the this compound structure can act as ligands, binding to the palladium and making it difficult to remove with standard methods.[6]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Use a solid-supported scavenger with a high affinity for palladium. Thiol-based (e.g., SiliaMetS® Thiol), dimercaptotriazine (DMT)-based (e.g., SiliaMetS® DMT), or thiourea-based scavengers are often effective.[5][7]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and reaction time. A Design of Experiments (DoE) approach can help identify the optimal conditions for palladium removal.[8]
-
Activated Carbon Treatment: Consider using activated carbon, which can be a cost-effective method for palladium removal. However, be aware that it may also adsorb your product, leading to yield loss.[6]
-
-
-
Possible Cause 2: Ineffective Scavenger. The chosen scavenger may not be optimal for the specific palladium species present in your reaction mixture (e.g., Pd(0) vs. Pd(II)).
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to identify the most effective one.[6]
-
Consider a Combination of Scavengers: In some cases, a combination of two different scavengers may be more effective than a single one.
-
-
Issue: Product Loss During the Scavenging Process
-
Possible Cause 1: Non-specific Adsorption of the Product onto the Scavenger. Some scavengers, particularly activated carbon and certain functionalized silicas, can adsorb the desired product along with the palladium.[6]
-
Troubleshooting Steps:
-
Select a More Specific Scavenger: Screen for a scavenger that has a high affinity for palladium but a low affinity for your this compound.
-
Adjust the Solvent: The choice of solvent can impact the binding of both the palladium and the product to the scavenger. A solvent in which your product is highly soluble may minimize its adsorption.[6]
-
Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the target palladium level. This can be determined through optimization experiments.[6]
-
-
Data on Palladium Removal Efficiency
The following table summarizes the efficiency of different palladium removal methods from various organic compounds, providing a general reference for expected performance.
| Method | Starting Pd (ppm) | Final Pd (ppm) | Efficiency (%) | Notes |
| Biotage® MP-TMT Scavenger | ~800 | <10 | >98.75 | 5 equivalents of scavenger with respect to the Pd catalyst were used.[9] |
| Si-TMT Scavenger (Fixed Bed) | 1000 | <5 | >99.5 | Single pass through a cartridge.[10] |
| Activated Charcoal & TMT | 2239 | 20 | 99.1 | Treatment with TMT (20 mol %) and activated charcoal (0.2 wt).[11] |
| Carboxen® 564 | 1250 | <10 | >99.2 | In methanol at room temperature.[12] |
| Chromatography + Si-TMT | Variable | <100 | >90 (chromatography alone) | A subsequent scavenging step is often necessary to reliably reduce levels.[13] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Toluene, DCM).[6]
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting amount is 5-10 equivalents relative to the initial amount of palladium catalyst used.[9]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[6][14]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the scavenger.[6]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[6]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[6]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the removal efficiency.[2]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound product in an appropriate organic solvent.[6]
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[6]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[6]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[6]
-
Washing: Wash the celite pad with fresh solvent.[6]
-
Concentration: Concentrate the filtrate to obtain the product.[6]
-
Analysis: Determine the palladium content of the purified product using ICP-MS or another sensitive analytical method.[2]
Visualizations
Caption: Workflow for Palladium Catalyst Removal from Product.
Caption: Troubleshooting Guide for Ineffective Palladium Removal.
References
- 1. arborassays.com [arborassays.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. sopachem.com [sopachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of N-cyclopropyl-4-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of drug development and quality control. N-cyclopropyl-4-iodobenzamide, a key building block in medicinal chemistry, requires robust analytical methods to ensure its purity profile meets stringent regulatory standards. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of this compound. The information presented herein, including detailed experimental protocols and comparative data, is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[1][2][3] It relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.[1][2] For purity analysis, HPLC coupled with an Ultraviolet (UV) detector is a widely adopted, cost-effective, and reliable method for routine quality control.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry.[1][4][5] This hyphenated technique not only separates the components of a mixture but also provides information about their molecular weights and structures.[1][6] LC-MS is particularly advantageous for identifying unknown impurities and achieving ultra-trace level detection.[1]
Comparative Performance Data
The following tables summarize the expected performance characteristics of HPLC-UV and LC-MS methods for the purity analysis of this compound. This data is synthesized based on typical performance for small molecule analysis.
Table 1: Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS |
| Limit of Detection (LOD) | 0.01% (relative to API) | < 0.001% (relative to API) |
| Limit of Quantification (LOQ) | 0.03% (relative to API) | 0.003% (relative to API) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Specificity | Good | Excellent |
Table 2: Comparison of Analytical Capabilities
| Capability | HPLC-UV | LC-MS |
| Quantification of Known Impurities | Excellent | Excellent |
| Identification of Unknown Impurities | Limited (requires reference standards) | Excellent (based on mass-to-charge ratio) |
| Co-eluting Peak Resolution | Challenging | Possible with mass differentiation |
| Cost of Analysis | Lower | Higher |
| Complexity of Operation | Moderate | High |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are representative methodologies for HPLC-UV and LC-MS analysis of this compound.
HPLC-UV Method
This method is designed for the routine purity assessment and quantification of known impurities in this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Spiked Sample Solution: To demonstrate specificity, spike the sample solution with known potential impurities at a concentration of 0.1% relative to the main analyte.
-
LC-MS Method
This method is ideal for the identification of unknown impurities and for achieving lower detection limits.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
The same chromatographic conditions as the HPLC-UV method can be employed to facilitate method transfer and comparison.
-
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for impurity profiling and selected ion monitoring (SIM) for quantification of known impurities.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
-
Sample Preparation: The same sample preparation procedure as for the HPLC-UV method can be used.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the purity assessment of this compound, highlighting the decision points for selecting between HPLC and LC-MS.
Caption: Workflow for Purity Assessment of this compound.
Conclusion
Both HPLC-UV and LC-MS are powerful and suitable techniques for the purity assessment of this compound. The choice between the two methods depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and highly precise method for routine quality control and the quantification of known impurities. Its operational simplicity makes it an excellent choice for established manufacturing processes.
-
LC-MS offers superior sensitivity and specificity, making it the preferred method for in-depth impurity profiling, identification of unknown degradation products or process impurities, and analysis of complex samples.[1][6] While more complex and costly, the structural information it provides is invaluable during drug development and for comprehensive quality assurance.
For a comprehensive purity assessment strategy, it is often beneficial to use HPLC-UV for routine monitoring and to employ LC-MS for method development, validation, and in-depth characterization of impurity profiles.
References
Reactivity Face-Off: N-cyclopropyl-4-iodobenzamide vs. 4-iodobenzamide in Cross-Coupling Reactions
A comparative guide for researchers, scientists, and drug development professionals on the anticipated reactivity of N-cyclopropyl-4-iodobenzamide and 4-iodobenzamide in common palladium-catalyzed cross-coupling reactions. This guide synthesizes established chemical principles and available experimental data for analogous compounds to predict relative performance in the absence of direct comparative studies.
In the realm of medicinal chemistry and organic synthesis, the functionalization of aromatic rings through cross-coupling reactions is a cornerstone for the construction of complex molecular architectures. Aryl iodides, such as 4-iodobenzamide and its N-cyclopropyl derivative, are highly valued starting materials due to the high reactivity of the carbon-iodine bond. This guide provides a comparative analysis of the expected reactivity of this compound versus the parent 4-iodobenzamide in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
Executive Summary of Predicted Reactivity
Based on foundational organic chemistry principles, the introduction of an N-cyclopropyl group is not expected to dramatically alter the inherent reactivity of the C-I bond, which is the primary site of reaction in palladium-catalyzed cross-coupling. The electronic influence of the N-cyclopropyl group on the distant iodo-substituted phenyl ring is likely to be minimal. However, steric hindrance introduced by the cyclopropyl group could play a role, potentially influencing the binding of the substrate to the palladium catalyst and, consequently, the reaction kinetics. It is anticipated that both compounds will be highly reactive substrates in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, with 4-iodobenzamide possibly exhibiting slightly faster reaction rates or higher yields under identical conditions due to its smaller steric profile.
Theoretical Reactivity Comparison
| Feature | This compound | 4-iodobenzamide | Rationale |
| Electronic Effects | The N-cyclopropyl group is generally considered to be weakly electron-donating. This effect, transmitted through the amide linkage and the phenyl ring to the C-I bond, is expected to be negligible and have a minimal impact on the oxidative addition step. | The unsubstituted amide group has a minimal electronic effect on the reactivity of the C-I bond in this context. | The electronic influence of substituents on the amide nitrogen is attenuated over the distance to the reactive C-I bond. |
| Steric Effects | The cyclopropyl group introduces moderate steric bulk in proximity to the amide functionality. While distant from the C-I bond, it could influence the overall conformation of the molecule and its approach to the catalytic center. | The primary amide offers minimal steric hindrance, allowing for facile approach to the palladium catalyst. | Increased steric bulk can hinder the approach of the substrate to the catalyst's active site, potentially slowing down the rate-determining oxidative addition step. |
| Predicted Reactivity | High | High | Both molecules possess a highly reactive C-I bond, making them excellent substrates for cross-coupling reactions.[1][2] Any difference in reactivity is likely to be subtle. |
Experimental Protocols for Aryl Iodide Cross-Coupling
While specific optimized protocols for this compound are not available, the following general procedures for aryl iodides serve as an excellent starting point for both compounds. Optimization of catalyst, ligand, base, and solvent may be required to achieve maximum yield and efficiency.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl iodide with an arylboronic acid.
Materials:
-
Aryl Iodide (this compound or 4-iodobenzamide) (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl iodide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Synthesis of Substituted Alkenes
This protocol outlines a general procedure for the palladium-catalyzed reaction of an aryl iodide with an alkene.
Materials:
-
Aryl Iodide (this compound or 4-iodobenzamide) (1.0 mmol)
-
Alkene (e.g., n-butyl acrylate) (1.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, dissolve the aryl iodide and alkene in DMF.
-
Add triethylamine, followed by Pd(OAc)₂ and P(o-tol)₃.
-
Seal the tube and heat the mixture to 100 °C.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
After completion, cool the reaction, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.[3]
Diagram of the Heck Reaction Catalytic Cycle:
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines
This protocol provides a general method for the palladium-catalyzed amination of aryl iodides.
Materials:
-
Aryl Iodide (this compound or 4-iodobenzamide) (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the aryl iodide and the amine.
-
Add toluene and seal the tube.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ether, and filter through a pad of Celite.
-
Wash the filtrate with brine, dry the organic layer over sodium sulfate, and concentrate.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Conclusion
Both this compound and 4-iodobenzamide are expected to be highly effective substrates in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The high reactivity of the carbon-iodine bond is the dominant factor governing their utility in these transformations.[1][2] While the N-cyclopropyl group introduces a degree of steric hindrance that might subtly decrease reaction rates compared to the unsubstituted 4-iodobenzamide, this effect is predicted to be minor. The provided experimental protocols offer a solid foundation for the application of both compounds in the synthesis of more complex molecules. Further experimental investigation is warranted to quantify the precise differences in reactivity and to optimize reaction conditions for each substrate.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calibrechem.com [calibrechem.com]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Suzuki Coupling of N-cyclopropyl-4-iodobenzamide and N-cyclopropyl-4-bromobenzamide
For researchers, scientists, and drug development professionals, the choice between an aryl iodide and an aryl bromide as a starting material in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of N-cyclopropyl-4-iodobenzamide and N-cyclopropyl-4-bromobenzamide in the context of Suzuki coupling, supported by established principles and representative experimental data from analogous systems.
Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of the organic halide follows the order: R-I > R-OTf > R-Br >> R-Cl[1]. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker carbon-iodine bond facilitating a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.
However, recent studies have revealed nuances to this established reactivity pattern. Under certain conditions, such as at lower temperatures with specific catalyst systems like Pd(PPh3)4, aryl iodides can exhibit surprisingly poor reactivity compared to their bromide counterparts. This has been attributed to the inefficient turnover of the key on-cycle intermediate trans-[Pd(PPh3)2(Ar)(I)].
Performance Comparison: Reactivity and Reaction Conditions
| Parameter | This compound | N-cyclopropyl-4-bromobenzamide | Rationale & Citation |
| Relative Reactivity | Generally higher | Generally lower | The C-I bond is weaker than the C-Br bond, leading to faster oxidative addition. |
| Typical Catalyst Loading | Lower (e.g., 0.5-2 mol%) | Higher (e.g., 1-5 mol%) | Higher reactivity of the iodide often allows for a lower concentration of the catalyst to achieve a comparable reaction rate. |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 25-80 °C) | Moderate to high heat (e.g., 70-110 °C) | The higher energy barrier for the oxidative addition of the C-Br bond often necessitates more forcing conditions. |
| Typical Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 4-24 hours) | Faster oxidative addition and subsequent steps in the catalytic cycle lead to a quicker consumption of starting material. |
| Common Catalysts | Pd(PPh3)4, Pd(OAc)2/ligand, Pd/C | Pd(PPh3)4, Pd(OAc)2/ligand, specialized ligands for C-Br activation | A wide range of palladium catalysts are effective for both, though more electron-rich and bulky phosphine ligands can be beneficial for the less reactive bromides. |
| Common Bases | K2CO3, Na2CO3, K3PO4, Cs2CO3 | K2CO3, Na2CO3, K3PO4, Cs2CO3 | The choice of base is often substrate and catalyst dependent but is generally similar for both halides. |
| Common Solvents | Dioxane/H2O, Toluene/H2O, DMF, Acetonitrile/H2O | Dioxane/H2O, Toluene/H2O, DMF | Aqueous solvent systems are widely used for Suzuki couplings of both types of halides. |
| Potential for Side Reactions | Lower propensity for some side reactions due to milder conditions. | Higher temperatures can sometimes lead to side reactions such as hydrodehalogenation or catalyst decomposition. | Milder reaction conditions generally afford cleaner reaction profiles. |
| Cost & Availability | Generally more expensive and less commercially available. | Generally less expensive and more commercially available. | The cost of iodine versus bromine as a raw material is a significant factor. |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound and N-cyclopropyl-4-bromobenzamide with a generic arylboronic acid. These protocols are based on procedures reported for analogous transformations.
Protocol 1: Suzuki Coupling of this compound (Representative)
-
Reaction Setup: To a clean, dry Schlenk flask is added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Solvent Addition: To the flask is added a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 v/v, 5 mL).
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02 mmol, 2 mol%) is added to the flask under a positive pressure of the inert gas.
-
Reaction Execution: The reaction mixture is stirred and heated to 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of N-cyclopropyl-4-bromobenzamide (Representative)
-
Reaction Setup: To a clean, dry Schlenk flask is added N-cyclopropyl-4-bromobenzamide (1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Solvent Addition: To the flask is added a degassed solvent, for example, toluene (5 mL).
-
Catalyst Addition: Palladium(II) acetate (0.03 mmol, 3 mol%) and a suitable phosphine ligand, such as SPhos (0.06 mmol, 6 mol%), are added to the flask under a positive pressure of the inert gas.
-
Reaction Execution: The reaction mixture is stirred and heated to 100 °C. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
Mandatory Visualizations
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The key difference in the initial step for the two substrates lies in the rate of oxidative addition, which is typically faster for the aryl iodide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
Comparative Biological Activity of N-cyclopropyl-4-iodobenzamide Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of N-cyclopropyl-4-iodobenzamide derivatives and related analogs. The focus is on their activity as kinase inhibitors, a promising avenue for therapeutic development.
This compound is recognized as a biologically active molecule.[1] Derivatives of the N-cyclopropylbenzamide scaffold have emerged as potent inhibitors of key signaling proteins, particularly p38 mitogen-activated protein (MAP) kinase, a central regulator of inflammatory responses. The unique structural features of the cyclopropyl group can confer improved hydrogen bonding characteristics to the amide N-H, which is often crucial for potent inhibitory activity.
Comparative Inhibitory Activity
While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, analysis of related N-cyclopropylbenzamide compounds reveals significant potential for potent and selective kinase inhibition. The data below is compiled from studies on N-cyclopropylbenzamide analogs, highlighting the potency achieved with this scaffold.
A notable example is a series of hybrid molecules combining benzophenones with N-cyclopropyl-3-methylbenzamides, which have been evaluated as p38 MAPK inhibitors.[2] One of the most potent compounds from this series, compound 10g , demonstrated an IC50 value of 0.027 µM against p38α MAPK.[2]
Table 1: p38α MAPK Inhibitory Activity of a Representative N-cyclopropylbenzamide Derivative
| Compound ID | Structure | Target Kinase | IC50 (µM) |
| 10g | N-cyclopropyl-3-methyl-5-(benzoyl)benzamide | p38α MAPK | 0.027 |
Data sourced from a study on N-cyclopropylbenzamide-benzophenone hybrids.[2]
Structure-Activity Relationship (SAR) Insights
The N-cyclopropyl moiety is a key determinant of the biological activity in this class of compounds. Structure-activity relationship studies on related p38 MAPK inhibitors have shown that replacing the cyclopropyl group with other alkyl substituents such as methyl, ethyl, or isopropyl leads to a decrease in inhibitory potency. This highlights the favorable contribution of the strained cyclopropyl ring to the binding affinity with the target kinase.
Table 2: Predicted Comparative Activity of N-cyclopropyl-4-halobenzamide Derivatives
| Compound | 4-Halogen Substituent | Predicted Relative p38α MAPK Inhibitory Activity | Rationale for Prediction |
| Derivative 1 | Fluoro (F) | Moderate to High | The small size and high electronegativity of fluorine can lead to favorable interactions within the kinase binding pocket. |
| Derivative 2 | Chloro (Cl) | High | Chlorine often provides a good balance of lipophilicity and electronic properties for potent kinase inhibition. |
| Derivative 3 | Bromo (Br) | High | Bromine's size and polarizability can enhance binding affinity through favorable van der Waals interactions. |
| This compound | Iodo (I) | Moderate to High | The large size of iodine may present steric challenges, but it can also form strong halogen bonds, potentially leading to high potency. |
Signaling Pathway Context: p38 MAP Kinase
N-cyclopropylbenzamide derivatives primarily exert their anti-inflammatory effects by inhibiting the p38 MAP kinase signaling pathway. This pathway is a critical regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: The p38 MAP kinase signaling cascade and the point of inhibition by this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound derivatives.
Protocol 1: In Vitro p38α MAPK Inhibition Assay
This assay determines the direct inhibitory effect of the test compounds on the enzymatic activity of p38α MAPK.
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATP (Adenosine triphosphate)
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compounds dissolved in DMSO
-
[γ-³³P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, MBP, and the test compound at various concentrations.
-
Add the recombinant p38α MAPK enzyme to the mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Caption: Experimental workflow for the in vitro p38α MAPK inhibition assay.
Protocol 2: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of potent kinase inhibitors, particularly targeting the p38 MAP kinase pathway. The N-cyclopropyl group is a critical feature for high-potency inhibition. Further investigation into the structure-activity relationships, especially concerning substitutions on the benzamide ring, will be crucial for optimizing the efficacy and selectivity of these compounds as potential therapeutic agents for inflammatory diseases and cancer. The experimental protocols provided in this guide offer a framework for the systematic evaluation of novel analogs in this chemical series.
References
Validating the Structure of N-cyclopropyl-4-iodobenzamide Reaction Products: A Comparative Guide
For researchers and professionals in drug development, the successful synthesis and structural validation of novel compounds are paramount. This guide provides a comprehensive comparison of methods for synthesizing N-cyclopropyl-4-iodobenzamide, a molecule of interest in medicinal chemistry, potentially as a ligand for sigma receptors. We present detailed experimental protocols, comparative data on synthetic efficiency, and workflows for structural validation.
Synthesis and Validation of this compound
The synthesis of this compound is typically achieved via an amide coupling reaction between 4-iodobenzoic acid and cyclopropylamine. The choice of coupling reagent is critical to ensure high yield and purity of the final product.
Experimental Protocol: Amide Coupling via EDC/HOBt
This protocol is adapted from a standard procedure for similar benzamide syntheses and is a widely used and reliable method.[1]
Materials:
-
4-Iodobenzoic acid
-
Cyclopropylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 4-iodobenzoic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Dissolve the reactants in a minimal amount of anhydrous DMF, followed by the addition of anhydrous DCM.
-
Base Addition: Add DIPEA (2.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC (1.2 eq) portion-wise and stir for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add cyclopropylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Product Validation
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons of the 4-iodobenzoyl group and the aliphatic protons of the cyclopropyl group. A reference spectrum can be found from commercial suppliers. |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the benzamide and cyclopropyl moieties. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound (C₁₀H₁₀INO, MW: 287.10 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Comparison with Alternative Amide Synthesis Methods
While the EDC/HOBt coupling method is robust, several other reagents and approaches can be employed for amide bond formation. The choice of method can impact yield, reaction time, cost, and the ease of purification.
Comparative Performance of Common Coupling Reagents
The following table summarizes the typical performance of various coupling reagents in amide synthesis. The yields are representative and can vary based on the specific substrates and reaction conditions.
| Coupling Reagent | Additive | Typical Base | Solvent | Typical Reaction Time | Reported Yield (%) | Key Advantages/Disadvantages |
| EDC | HOBt/Oxyma | DIPEA | DMF/DCM | 12-24 h | 70-95 | Cost-effective; water-soluble byproducts are easily removed. |
| DCC | HOBt | DIPEA | DMF/DCM | 12-24 h | 70-95 | Inexpensive; byproduct (DCU) is insoluble and can be filtered off, but can also complicate purification. |
| HATU | None (contains HOAt) | DIPEA/Lutidine | DMF | 0.5-2 h | >95 | High efficiency, fast reaction times, low racemization; more expensive. |
| HBTU | None (contains HOBt) | DIPEA | DMF | 0.5-4 h | 90-98 | Reliable and widely used; can cause guanidinylation of the amine. |
| COMU | None (contains Oxyma) | DIPEA | DMF | 0.25-1 h | >95 | Very efficient, fast, low racemization, safer byproducts than benzotriazole-based reagents; higher cost. |
| Acid Chloride Method | None | Pyridine/Triethylamine | DCM/Toluene | 1-4 h | 80-95 | Highly reactive, often high yielding; requires preparation of the acid chloride, which can be moisture-sensitive.[1] |
| Enzymatic (e.g., CALB) | None | None | Green Solvents (e.g., CPME) | 1.5-24 h | >90 | Environmentally friendly, high selectivity; requires specific enzyme and conditions, may not be suitable for all substrates.[2] |
Experimental and Logical Workflows
Visualizing the experimental and logical processes can aid in understanding and implementation.
Caption: A step-by-step workflow for the synthesis and validation of this compound.
Potential Signaling Pathway Involvement
N-cyclopropyl-benzamide derivatives have been investigated as ligands for the sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER), which plays a crucial role in cellular stress responses.
Caption: The binding of a ligand to the sigma-1 receptor can initiate a signaling cascade that modulates calcium homeostasis and activates downstream pathways, leading to protective cellular responses.
References
Cross-Validation of Analytical Techniques for the Characterization of N-cyclopropyl-4-iodobenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and accurate characterization of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of key analytical techniques for the characterization of N-cyclopropyl-4-iodobenzamide, a novel synthetic intermediate. By presenting objective performance comparisons and supporting experimental data, this document aims to assist researchers in selecting and cross-validating appropriate analytical methodologies to ensure the identity, purity, and quality of this compound.
Introduction to this compound and its Characterization
This compound (C₁₀H₁₀INO, Molecular Weight: 287.10 g/mol ) is a key building block in the synthesis of various pharmacologically active molecules. Its chemical structure, featuring a cyclopropyl group, an amide linkage, and an iodinated benzene ring, necessitates a multi-faceted analytical approach for comprehensive characterization. Cross-validation of orthogonal analytical techniques is crucial to build a robust data package for regulatory submissions and to ensure the consistency of manufacturing processes. This guide focuses on the application and cross-validation of three fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Techniques: A Comparative Overview
The selection of analytical techniques should be based on the specific information required, such as structural elucidation, molecular weight confirmation, or purity assessment. The following sections detail the principles and expected outcomes for the analysis of this compound using NMR, MS, and HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation.
Expected ¹H and ¹³C NMR Spectral Data for this compound:
Based on the analysis of structurally similar benzamide derivatives, the following table summarizes the anticipated chemical shifts (δ) for this compound.
| Parameter | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Aromatic Protons (d, J ≈ 8.4 Hz) | δ 7.70-7.80 (2H) | δ 137.9 (C-I) |
| Aromatic Protons (d, J ≈ 8.4 Hz) | δ 7.50-7.60 (2H) | δ 128.5 (CH) |
| NH Proton (br s) | δ 6.20-6.30 (1H) | δ 95.0 (C-I) |
| Cyclopropyl CH (m) | δ 2.85-2.95 (1H) | δ 166.0 (C=O) |
| Cyclopropyl CH₂ (m) | δ 0.85-0.95 (2H) | δ 23.5 (CH) |
| Cyclopropyl CH₂ (m) | δ 0.60-0.70 (2H) | δ 6.5 (CH₂) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[2][3] For this compound, MS is critical for confirming its molecular formula.
Expected Mass Spectrometry Data:
| Parameter | Value | Interpretation |
| Molecular Formula | C₁₀H₁₀INO | - |
| Calculated Molecular Weight | 287.10 g/mol | - |
| Observed [M+H]⁺ (m/z) | 288.0 | Confirms the molecular weight |
| Observed [M+Na]⁺ (m/z) | 310.0 | Sodium adduct, further confirmation |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for purity determination and quantification of impurities.[4] A well-developed HPLC method can separate the main compound from related substances, degradation products, and residual starting materials.
Typical HPLC Purity Analysis Parameters:
| Parameter | Value |
| Purity by HPLC (% Area) | > 99.5% |
| Retention Time (RT) | ~ 5.8 min |
| Largest Impurity (% Area) | < 0.1% |
| Total Impurities (% Area) | < 0.2% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and consistent analytical data.
NMR Spectroscopy Protocol
Objective: To confirm the chemical structure of this compound.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Mass Spectrometry Protocol
Objective: To confirm the molecular weight of this compound.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol. Further dilute to 10 µg/mL with the initial mobile phase.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Scan Range: m/z 100-500
-
-
Data Analysis: Identify the molecular ion peaks, such as [M+H]⁺ and [M+Na]⁺, and compare the observed m/z values with the calculated values.
HPLC Protocol for Purity Analysis
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a 0.5 mg/mL solution of this compound reference standard in a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the this compound test sample in the same diluent.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Processing: Integrate all peaks in the chromatograms and calculate the area percentage of the main peak and any impurities.
Cross-Validation of Analytical Techniques
Cross-validation involves comparing the results from two or more orthogonal analytical methods to provide a higher level of assurance in the data.[5] For this compound, cross-validating HPLC purity results with quantitative NMR (qNMR) offers a powerful approach.
Cross-Validation Workflow
The following diagram illustrates the workflow for the cross-validation of HPLC and qNMR for purity assessment.
Caption: Workflow for cross-validating HPLC and qNMR purity results.
Comparative Purity Data
The following table presents a hypothetical but representative dataset comparing the purity of a batch of this compound as determined by HPLC and qNMR.
| Analytical Method | Parameter | Result | Interpretation |
| HPLC (UV at 254 nm) | Main Peak Area % | 99.6% | High purity indicated by UV detection. |
| Impurity 1 (RRT 0.85) | 0.15% | Known process-related impurity. | |
| Impurity 2 (RRT 1.10) | 0.10% | Unidentified impurity. | |
| Other Impurities | <0.1% | Trace level impurities. | |
| qNMR (¹H, 500 MHz) | Purity (w/w %) | 99.5% ± 0.2% | Highly accurate and precise purity value. |
| Identified Impurities | Residual Solvents (e.g., Ethyl Acetate) | qNMR can quantify non-UV active impurities. |
Logical Relationship of Analytical Techniques for Characterization
The characterization of a new chemical entity like this compound is a stepwise process where each analytical technique provides a crucial piece of information.
Caption: Logical flow of analytical techniques for compound characterization.
Conclusion
The comprehensive characterization of this compound requires the synergistic use of multiple analytical techniques. NMR spectroscopy and mass spectrometry are indispensable for initial structure elucidation and confirmation, while HPLC is the primary tool for purity assessment. Cross-validating the purity results obtained from HPLC with an orthogonal method like qNMR provides the highest level of confidence in the quality of the material. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists involved in the development of pharmaceuticals and related chemical entities, ensuring robust and reliable analytical characterization.
References
- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-cyclopropyl-4-iodobenzamide-Based Inhibitors: Efficacy and Mechanism of Action
A detailed guide for researchers and drug development professionals on the comparative efficacy of emerging N-cyclopropyl-4-iodobenzamide-based inhibitors, supported by experimental data and mechanistic insights.
The this compound scaffold has emerged as a promising starting point for the development of potent and selective inhibitors targeting a range of enzymes and signaling pathways implicated in various diseases. This guide provides a comparative overview of the efficacy of several key derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to aid in ongoing research and development efforts.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of various this compound-based inhibitors against their respective targets. The data highlights the potency of these compounds in cell-based and enzymatic assays.
| Compound ID | Target | Assay Type | Efficacy (IC50) | Cell Line | Reference |
| Derivative 5b | RANKL-mediated osteoclast differentiation | TRAP Staining | 0.64 µM | Primary murine osteoclast cells | [1] |
| Compound 10g | p38α Mitogen-Activated Protein Kinase (MAPK) | Kinase Inhibitory Activity | 0.027 µM | THP-1 monocyte cells | [2] |
| Compound 23 | Tankyrase (TNKS) | Enzymatic Assay | Nanomolar range | - | [3] |
| Compound 23 | Wnt Signaling-driven cell growth | Cell Growth Inhibition | Not specified | DLD-1 colon cancer line | [3] |
| Compound 24 | Wnt/β-catenin signaling | Cell Viability (GI50) | 10.1 nM | COLO 320DM | [4] |
Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for the interpretation and replication of efficacy data. Below are the detailed methodologies for the key experiments cited in this guide.
1. RANKL-Mediated Osteoclast Differentiation Assay (for Derivative 5b) [1]
-
Cell Culture: Primary bone marrow-derived macrophages (BMMs) are isolated from mice and cultured in α-MEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 30 ng/mL M-CSF.
-
Osteoclast Differentiation: BMMs are seeded in 96-well plates and stimulated with 100 ng/mL RANKL in the presence of various concentrations of the test inhibitor (e.g., Derivative 5b).
-
TRAP Staining: After 4-5 days of culture, cells are fixed with 10% formalin and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of osteoclast formation is calculated.
2. p38α MAPK Inhibitory Activity Assay (for Compound 10g) [2]
-
Enzyme and Substrate: Recombinant human p38α MAPK enzyme and a suitable substrate (e.g., ATF2) are used.
-
Kinase Reaction: The kinase reaction is performed in a buffer containing ATP and the test compound at various concentrations.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
3. Wnt Signaling Pathway Inhibition Assay (for Compound 23 & 24) [3][4]
-
Cell Line: DLD-1 or COLO 320DM colon cancer cell lines, which have a constitutively active Wnt signaling pathway, are used.
-
Cell Viability/Growth Assay: Cells are seeded in multi-well plates and treated with a range of concentrations of the tankyrase inhibitor.
-
Measurement: After a defined incubation period (e.g., 72 hours), cell viability or proliferation is measured using assays such as MTT, MTS, or CellTiter-Glo.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: RANKL signaling pathway in osteoclast differentiation.
References
- 1. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold hopping approach on the route to selective tankyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Palladium Catalysts for the Functionalization of N-cyclopropyl-4-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-N, C-C, and C-C Bond Formation
The functionalization of N-cyclopropyl-4-iodobenzamide is a critical step in the synthesis of various pharmacologically active compounds. The selection of an appropriate palladium catalyst is paramount to achieving high yields, selectivity, and overall efficiency in cross-coupling reactions. This guide provides a comparative overview of palladium catalysts for four key transformations of this compound: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. The presented data, compiled from scientific literature, aims to assist researchers in making informed decisions for their synthetic strategies.
Catalyst Performance Comparison
The efficiency of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent system. The following tables summarize representative data for the functionalization of this compound and closely related aryl iodides.
Table 1: Buchwald-Hartwig Amination of this compound with a Secondary Amine
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 92 | Broadly applicable for various amines. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 88 | Effective with weaker inorganic bases. |
| [Pd(allyl)Cl]₂ / cataCXium® A | Cs₂CO₃ | t-BuOH | 80 | 24 | 85 | Milder conditions, suitable for sensitive substrates. |
Table 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 95 | Classic, reliable catalyst.[1][2][3][4] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 97 | High turnover numbers, efficient for aryl iodides. |
| Pd/C | Na₂CO₃ | Ethanol/H₂O | 80 | 6 | 90 | Heterogeneous catalyst, easy to remove. |
Table 3: Heck Reaction of this compound with Butyl Acrylate
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 16 | 85 | Standard conditions for Heck reactions.[5][6][7][8] |
| PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 12 | 88 | Higher temperatures may be required for less reactive substrates. |
| Herrmann's Catalyst | K₂CO₃ | NMP | 110 | 10 | 92 | Highly active palladacycle catalyst. |
Table 4: Sonogashira Coupling of this compound with Trimethylsilylacetylene
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | 94 | Classic Sonogashira conditions.[9][10][11][12][13] |
| Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | 1,4-Dioxane | 60 | 12 | 90 | Copper-free conditions, avoids homocoupling.[9][10][11][12][13] |
| [Pd(allyl)Cl]₂ / cataCXium® A | None | n-BuNH₂ | Toluene | 50 | 18 | 88 | Milder, copper-free protocol.[9][10][11][12][13] |
Experimental Protocols
Detailed methodologies for the benchmarked reactions are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube, palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 equiv) are added.[14][15][16][17][18] The tube is evacuated and backfilled with argon. The solvent (e.g., toluene, 0.2 M) is then added, followed by this compound (1.0 equiv) and the amine (1.2 equiv). The tube is sealed, and the reaction mixture is heated in an oil bath at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling
In a round-bottom flask, this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv) are combined.[1][2][3][4] A suitable solvent mixture (e.g., toluene/water) is added, and the flask is fitted with a reflux condenser. The mixture is degassed by bubbling argon through the solution for 15-20 minutes. The reaction is then heated to the specified temperature with vigorous stirring. After completion, the reaction is cooled, and the aqueous layer is separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography.
General Procedure for Heck Reaction
A mixture of this compound (1.0 equiv), the alkene (e.g., butyl acrylate, 1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand if required (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF) is placed in a sealed tube.[19][20] The mixture is degassed and then heated to the indicated temperature. After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol% if required), and a base (e.g., Et₃N, 2-3 equiv) are added.[9][10][11][12][13] The reaction is stirred at room temperature or heated as required. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by chromatography. For copper-free conditions, a suitable palladium precursor and ligand are used with a base like Cs₂CO₃ in a solvent such as 1,4-dioxane.[9][10][11][12][13]
Visualizing the Catalytic Pathways
To aid in understanding the fundamental steps of these transformations, the following diagrams illustrate the generalized catalytic cycles.
Conclusion
The choice of the optimal palladium catalyst for the functionalization of this compound is a multifaceted decision that depends on the desired transformation, substrate scope, and economic considerations. For C-N bond formation via Buchwald-Hartwig amination, modern phosphine ligands like XPhos and SPhos offer excellent reactivity. In Suzuki-Miyaura couplings, both traditional catalysts like Pd(PPh₃)₄ and more advanced systems provide high yields. The Heck and Sonogashira reactions offer reliable methods for C-C bond formation, with the latter having the option of copper-free protocols to avoid byproducts. This guide provides a foundational dataset and standardized protocols to aid researchers in navigating the vast landscape of palladium catalysis for this important building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
Assessing the In Vitro Metabolic Stability of N-cyclopropyl-4-iodobenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the in vitro metabolic stability of N-cyclopropyl-4-iodobenzamide. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and presents a comparative analysis using data from analogous benzamide-containing compounds. This approach allows for a foundational understanding of the expected metabolic profile and provides a template for future analysis.
The primary methods for evaluating in vitro metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.[1][2][3][4] Microsomal assays are effective for studying Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][5] Hepatocyte assays offer a more comprehensive view by incorporating both Phase I and Phase II metabolic pathways, as they utilize whole liver cells containing a full complement of metabolic enzymes and necessary co-factors.[6][7][8][9]
Comparative Metabolic Stability Data
To illustrate how data for this compound could be presented and compared, the following table summarizes hypothetical metabolic stability data alongside known data for other benzamide derivatives. This allows for an objective comparison of key metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint).
| Compound | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| This compound (Hypothetical) | Human Liver Microsomes | Data not available | Data not available |
| This compound (Hypothetical) | Rat Hepatocytes | Data not available | Data not available |
| Sulfamoyl Benzamide Analog | Human Liver Microsomes | > 40 | 17% remaining at 40 min |
| Sulfamoyl Benzamide Analog | Rat Liver Microsomes | > 40 | 28% remaining at 40 min |
| Benzamide Compound X | Human Liver Microsomes | 25 | 55 |
| Benzamide Compound Y | Rat Hepatocytes | 60 | 20 |
Note: Data for Sulfamoyl Benzamide Analog is illustrative and derived from a study on selective CB2 agonists.[10] Data for Compounds X and Y are representative examples.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of metabolic stability. The following are standard protocols for liver microsomal and hepatocyte stability assays.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound by measuring its disappearance over time when incubated with liver microsomes, which are subcellular fractions rich in Phase I drug-metabolizing enzymes.[5]
Materials:
-
Test compound (e.g., this compound)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[11]
-
Control compounds (high and low clearance)
-
Acetonitrile with internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the phosphate buffer and the NADPH regenerating system.
-
Incubation Mixture: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1-2 µM).[11][12] Pre-incubate the plate at 37°C for 5-10 minutes.[11]
-
Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction. For negative controls, add buffer instead of the NADPH system.[11][13]
-
Time Points: Incubate the plate at 37°C with shaking.[13] At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[5][12]
-
Sample Processing: Centrifuge the plate to precipitate proteins.[11]
-
Analysis: Analyze the supernatant using an LC-MS/MS system to quantify the remaining parent compound.[11]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[13]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells, which contain both Phase I and Phase II enzymes.[6][7][8]
Materials:
-
Test compound
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture medium
-
Control compounds (for Phase I and Phase II metabolism)[7]
-
Acetonitrile with internal standard
-
96-well plates
-
CO₂ incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions.
-
Incubation: Incubate the hepatocyte suspension with the test compound (typically at 1 µM) at 37°C in a CO₂ incubator.[6]
-
Time Points: At specified time points (e.g., 0, 5, 10, 20, 40, 60 minutes), collect samples and quench the metabolic activity by adding cold acetonitrile with an internal standard.[6][7]
-
Sample Processing: Centrifuge the samples to pellet cell debris and proteins.[11]
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.
Visualizations
Experimental Workflow and Metabolic Pathways
The following diagrams illustrate the experimental workflow for in vitro metabolic stability assays and the general pathways of drug metabolism.
Caption: Experimental workflow for in vitro metabolic stability assays.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. admescope.com [admescope.com]
- 3. researchgate.net [researchgate.net]
- 4. bioivt.com [bioivt.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 8. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 9. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. enamine.net [enamine.net]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
Proper Disposal of N-cyclopropyl-4-iodobenzamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. N-cyclopropyl-4-iodobenzamide, a compound utilized in various research applications, is classified as a hazardous substance requiring specific disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring alignment with safety protocols and environmental regulations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 794539-14-3[1] |
| Molecular Formula | C10H10INO |
| Molecular Weight | 287.096 g/mol [1] |
Hazard Identification and Safety Precautions
This compound is categorized as a hazardous substance with the following classifications:
-
Skin Irritant (Category 2) [2]
-
Serious Eye Irritant (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Immediate safety and handling precautions are mandatory. Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste management.
Personal Protective Equipment (PPE): When handling this compound, personnel must wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
-
A NIOSH/MSHA or European Standard EN 149 approved respirator if handling outside of a fume hood.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. As a halogenated organic compound, it requires segregation from other waste streams.[3][4]
Experimental Protocol: Waste Segregation and Containment
-
Waste Identification: All waste containing this compound, including the pure compound, contaminated lab supplies (e.g., gloves, weigh boats, paper towels), and empty containers, must be treated as hazardous waste.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[5]
-
Waste Segregation:
-
Solid Waste: Collect solid this compound and contaminated disposable materials in a designated container for "Halogenated Organic Solids."[3]
-
Liquid Waste: If this compound has been dissolved in a solvent, collect it in a designated container for "Halogenated Organic Solvents." Do not mix with non-halogenated solvent waste.[6]
-
Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.[7] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but institutional guidelines should be followed.
-
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The associated hazards (Irritant)
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[8] Secondary containment should be used to prevent spills.[5]
-
Disposal Request: Once the container is full or the accumulation time limit set by your institution is reached, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling N-cyclopropyl-4-iodobenzamide
Chemical Profile:
While detailed experimental data for N-cyclopropyl-4-iodobenzamide is limited in the provided search results, its chemical structure suggests it is an aromatic iodo compound. Information on a similar compound, N-(4-Iodophenyl)cyclopropane carboxamide, indicates that it can cause skin and serious eye irritation. Therefore, it is prudent to handle this compound with a high degree of caution.
| Property | Value | Source |
| Molecular Formula | C10H10INO | DC Chemicals[1] |
| Molecular Weight | 287.096 g/mol | DC Chemicals[1] |
| CAS Number | 794539-14-3 | DC Chemicals[1] |
| Storage (Powder) | 2 years at -20°C | DC Chemicals[1] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | DC Chemicals[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the recommended PPE for various stages of handling.
| Operational Stage | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Tightly sealed safety goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Lab coat. | Not generally required if handled in a well-ventilated area. |
| Weighing and Aliquoting (Solid) | Tightly sealed safety goggles and a face shield. | Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene). | Chemical-resistant apron over a lab coat. | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if vapors are generated or if working outside of a fume hood. |
| Solution Preparation and Handling | Tightly sealed safety goggles and a face shield. | Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene). | Chemical-resistant apron over a lab coat. | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if vapors are generated or if working outside of a fume hood. |
| Experimental Use | Tightly sealed safety goggles and a face shield. | Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene). | Chemical-resistant apron over a lab coat. | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if vapors are generated or if working outside of a fume hood. |
Operational and Disposal Plans
Handling Solid this compound:
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[2] Cover the work surface with absorbent, leak-proof bench pads.[2]
-
Weighing: If a balance cannot be placed inside a fume hood, tare a sealed container, add the powder inside the hood, seal the container, and then weigh it outside the hood.[2]
-
Aliquotting: Perform all aliquotting of the solid material within a chemical fume hood to minimize inhalation risk.
Solution Preparation:
-
Solvent Selection: Refer to solubility information to select an appropriate solvent.
-
Dissolving: Add the solvent to the sealed container containing the pre-weighed solid. If the container has a septum, the solvent can be injected through it to minimize exposure.
-
Storage: Once prepared, aliquot the solution into smaller, sealed vials to prevent degradation from repeated freeze-thaw cycles.[3] Store solutions at -20°C for up to one month or -80°C for up to six months, protected from light.[3]
Disposal Plan:
This compound is a halogenated organic compound.[4] As such, all waste containing this chemical must be disposed of as hazardous waste.
-
Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.[5] Do not mix with non-halogenated waste.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and list the chemical contents.[5]
-
Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For a small spill, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and sweep it into a container for hazardous waste disposal.[8] For large spills, evacuate the area and contact your institution's environmental health and safety department.[9]
Visualizations
Caption: Logical workflow for selecting appropriate PPE.
Caption: Step-by-step handling and disposal plan.
Caption: Hypothetical interaction with a biological pathway.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. safety.duke.edu [safety.duke.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 8. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 9. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
